Product packaging for Oxycinchophen(Cat. No.:CAS No. 485-89-2)

Oxycinchophen

Cat. No.: B1678077
CAS No.: 485-89-2
M. Wt: 265.26 g/mol
InChI Key: XAPRFLSJBSXESP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Oxycinchophen is a member of quinolines.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11NO3 B1678077 Oxycinchophen CAS No. 485-89-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-2-phenylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-15-13(16(19)20)11-8-4-5-9-12(11)17-14(15)10-6-2-1-3-7-10/h1-9,18H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPRFLSJBSXESP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0057750
Record name Oxycinchophen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485-89-2
Record name Sintofene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=485-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxycinchophen [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxycinchophen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13596
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oxycinchophen
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49182
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxycinchophen
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41784
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxycinchophen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxycinchophen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.932
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXYCINCHOPHEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK6392GD5W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Oxycinchophen in Rheumatology: A Historical and Mechanistic Review

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxycinchophen, a derivative of cinchophen, represents a significant chapter in the early history of rheumatological therapeutics. Introduced in the early 20th century for the management of gout and other rheumatic conditions, its rise and fall offer valuable lessons in drug development, particularly concerning efficacy, toxicity, and the evolution of clinical trial methodology. This technical guide provides a comprehensive overview of the historical use of this compound, its proposed mechanism of action, and the severe hepatotoxicity that led to its eventual withdrawal from clinical practice. While quantitative data from the era of its use is scarce due to the nascent stage of clinical trial design and reporting, this document synthesizes the available qualitative and case-report-based information to provide a thorough understanding for researchers and drug development professionals.

Introduction: The Dawn of Synthetic Anti-Rheumatic Therapies

Cinchophen, the parent compound of this compound, was first synthesized in 1887 and introduced for the treatment of gout in 1908.[1] At the time, therapeutic options for rheumatic diseases were limited, and the introduction of a synthetic compound that appeared to effectively manage the painful symptoms of gout was a significant advancement. This compound, a hydroxylated metabolite of cinchophen, was also used, with the belief that it might offer a better therapeutic profile. These compounds were widely prescribed for several decades for conditions such as gout and various forms of arthritis.[2]

Mechanism of Action: A Uricosuric Effect

The primary therapeutic benefit of this compound and cinchophen in the context of gout was attributed to their uricosuric effect , meaning they increase the excretion of uric acid in the urine.[1][3] This action reduces the concentration of uric acid in the blood, thereby preventing the formation of monosodium urate crystals in the joints, which are the hallmark of gouty arthritis.

While the precise molecular targets were not fully elucidated during the period of their clinical use, modern understanding of renal physiology allows for a retrospective hypothesis on their mechanism. The renal handling of uric acid is a complex process involving several transporters in the proximal tubules of the kidneys. Key transporters involved in urate reabsorption include Urate Transporter 1 (URAT1) and Organic Anion Transporters (OATs) .[3][4] It is plausible that this compound and cinchophen acted as inhibitors of these transporters, thus blocking the reabsorption of uric acid from the renal tubules back into the bloodstream and promoting its excretion.

It has also been postulated that these compounds might have an inhibitory effect on xanthine oxidase , the enzyme responsible for the final two steps in purine metabolism that lead to the production of uric acid. However, the available historical and modern literature lacks specific data, such as IC50 or Ki values, to quantify the inhibitory potency of this compound or cinchophen against xanthine oxidase.

Signaling Pathway: Hypothesized Mechanism of Uricosuric Action

Due to the limited historical data on the specific molecular interactions of this compound, a detailed signaling pathway can only be presented as a generalized and hypothetical model based on the known mechanisms of uricosuric agents.

G cluster_renal_tubule Renal Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) cluster_blood Bloodstream URAT1 URAT1 Transporter UricAcid_Cell Uric Acid URAT1->UricAcid_Cell Reabsorption OAT OAT Transporters OAT->UricAcid_Cell Reabsorption UricAcid_Blood Uric Acid UricAcid_Cell->UricAcid_Blood To Blood UricAcid_Lumen Uric Acid UricAcid_Lumen->URAT1 UricAcid_Lumen->OAT This compound This compound This compound->URAT1 Inhibition This compound->OAT Inhibition

Figure 1: Hypothesized inhibition of renal urate transporters by this compound.

Historical Clinical Use and Efficacy

This compound and cinchophen were primarily indicated for the treatment of gout and were also used for other rheumatic conditions, likely due to their analgesic and antipyretic properties, which are similar to salicylates.[1]

Data Presentation

A significant challenge in providing a technical guide on the historical use of this compound is the lack of quantitative data from that era. The early 20th century predates the establishment of modern clinical trial methodologies, such as randomized controlled trials (RCTs) and standardized outcome measures.[5] Therefore, data on efficacy is largely qualitative, based on physician observations and case reports. The available literature does not contain structured data that would allow for the creation of meaningful comparative tables on endpoints such as percentage of patient improvement, reduction in joint swelling, or serum uric acid levels.

Table 1: Summary of Historical Clinical Use of Cinchophen/Oxycinchophen (Qualitative)

Parameter Description
Indications Gout, Arthritis, Rheumatic Fever
Reported Efficacy Generally described as "effective" or providing "excellent results" in managing symptoms of gout.[1]
Dosage Forms Oral tablets.

| Dosage Regimens | Historical accounts suggest a practice of maintaining saturation over long periods, though specific, standardized dosages are not well-documented in large patient cohorts. A case report from 1991 mentions a mean dose of 300 mg/day for cinchophen.[6] |

The Shadow of Hepatotoxicity

The most significant aspect of the history of this compound and cinchophen is their association with severe, and often fatal, hepatotoxicity.[7][8] Reports of jaundice and liver damage began to emerge in the 1920s, leading to a growing awareness of the dangers of these drugs.[7]

The liver damage was characterized as toxic hepatitis, with pathological features resembling acute yellow atrophy of the liver.[1] The mechanism of this toxicity is thought to be a hypersensitivity reaction or a metabolic idiosyncrasy, rather than a direct, dose-dependent toxic effect.[6] This unpredictable nature made the drugs particularly dangerous.

Data on Adverse Effects

Similar to efficacy data, quantitative data on the incidence of adverse effects is limited. The available information is primarily from case reports and small case series.

Table 2: Summary of Adverse Effects of Cinchophen/Oxycinchophen (Qualitative and Case-Based)

Adverse Effect Description Incidence/Severity
Hepatotoxicity Toxic hepatitis, jaundice, acute yellow atrophy of the liver.[1][7][9] Reported to have a mortality rate of about 50% in cases of severe hepatotoxicity.[6]
Gastrointestinal Nausea, vomiting, gastrointestinal upset.[1] Commonly reported side effects.

| Dermatological | Skin rashes.[1] | Reported as early as 1913. |

A 1927 review of the literature on cinchophen found 47 cases of toxicity, among which 11 patients died from toxic jaundice.[1] A later report highlighted three cases of toxic hepatitis due to cinchophen, with one fatality.[6] These reports, while not providing a statistical incidence rate, underscore the severity and significant risk associated with these drugs.

Experimental Protocols of the Era

The request for detailed experimental protocols for key experiments is hampered by the historical context. The period of cinchophen and this compound's widespread use (early to mid-20th century) was a formative time for clinical research methodology.[5] The rigorous, protocol-driven, multi-center, randomized, and double-blind clinical trials that are standard today were not yet established.[5]

Early clinical investigations were often observational, relying on the astute clinical judgment of physicians. Laboratory monitoring was also in its infancy. For instance, methods to assess liver function were rudimentary compared to modern standards.

Workflow: General Approach to Clinical Investigation in the Early 20th Century

G A Patient with Rheumatic Disease (e.g., Gout, Arthritis) B Administration of Cinchophen/Oxycinchophen A->B C Physician Observation of Clinical Symptoms (Pain, Swelling, etc.) B->C E Monitoring for Adverse Effects (Jaundice, Nausea, Rash) B->E D Qualitative Assessment of Efficacy ('Improved', 'No Change', 'Worse') C->D F Case Report Publication D->F E->F

Figure 2: Generalized workflow of early 20th-century clinical assessment of drugs like cinchophen.

Withdrawal and Legacy

By the 1930s and 1940s, the accumulating evidence of severe and fatal hepatotoxicity led to the decline in the use of cinchophen and this compound in many countries.[2] The story of these drugs serves as a critical historical lesson in pharmacovigilance and the importance of understanding a drug's complete safety profile.

The experience with cinchophen and this compound, along with other historical drug safety crises, contributed to the development of more stringent drug regulations and the evolution of the rigorous clinical trial methodologies that are the bedrock of modern drug development.

Conclusion for the Modern Researcher

For researchers, scientists, and drug development professionals today, the history of this compound in rheumatology offers several key takeaways:

  • The Primacy of Safety: Efficacy, while crucial, cannot be divorced from a thorough understanding and characterization of a drug's safety profile.

  • The Importance of Mechanistic Understanding: A deep understanding of a drug's molecular mechanism of action is essential for predicting both its therapeutic effects and its potential off-target toxicities.

  • The Value of Rigorous Clinical Trials: The evolution from observational studies to randomized controlled trials has been fundamental in our ability to accurately assess the benefit-risk profile of new medicines.

  • Historical Data Limitations: When examining historical pharmaceuticals, it is crucial to recognize the limitations of the available data and to avoid applying modern standards of evidence to a context in which they did not exist.

References

The Structure-Activity Relationship of Oxycinchophen: A Review of a Bygone Era and Modern Toxicological Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxycinchophen, a derivative of cinchophen, belongs to a class of quinoline carboxylic acid derivatives historically used for their analgesic and uricosuric properties in the treatment of gout and arthritis. However, their clinical use was abandoned due to severe hepatotoxicity. This guide delves into the structure-activity relationships (SAR) of this compound class, with a necessary focus on its predecessor, cinchophen, due to the limited specific data available for this compound itself. The document outlines the synthetic approaches to similar compounds, discusses the structural features influencing biological activity and toxicity, and explores the general mechanisms and experimental approaches relevant to understanding the drug-induced liver injury (DILI) associated with these molecules. The significant gaps in quantitative SAR data for this compound necessitate a broader toxicological perspective to inform future drug design and safety assessment.

Introduction: The Rise and Fall of Cinchophen and its Analogs

Cinchophen, or 2-phenyl-4-quinolinecarboxylic acid, was introduced in the early 20th century for the treatment of gout.[1] Its derivatives, including this compound (3-hydroxy-2-phenylquinoline-4-carboxylic acid), were developed to improve its therapeutic profile.[1] While effective in reducing uric acid levels, the use of these compounds was curtailed by reports of severe liver damage, sometimes leading to fatal outcomes.[1] This toxicity has made the cinchophen scaffold a classic case study in drug-induced liver injury. Understanding the relationship between the chemical structure of these compounds and their biological and toxicological effects is crucial for avoiding similar pitfalls in modern drug discovery.

Synthetic Strategies for Cinchophen Derivatives

The primary synthetic route to the cinchophen scaffold is the Doebner synthesis, which involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid.[2] Modifications of these starting materials allow for the generation of a variety of derivatives.

General Synthetic Scheme (Doebner Synthesis):

G Aniline Aniline Reaction + Aniline->Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Reaction PyruvicAcid Pyruvic Acid PyruvicAcid->Reaction Cinchophen Cinchophen Reaction->Cinchophen Doebner Synthesis

Caption: General scheme for the Doebner synthesis of cinchophen.

Further modifications can be made to the carboxylic acid group. For instance, conversion to an acid chloride allows for the synthesis of amides and subsequent derivatives like Mannich bases.[3]

Structure-Activity and Structure-Toxicity Relationships

Modifications of the Quinoline Scaffold

Studies on cinchophen analogs have explored the impact of various substitutions on the quinoline and phenyl rings. For instance, the synthesis of cinchophen analogs containing a benzofuran nucleus has been reported to yield compounds with antibacterial activity.[4] The introduction of different substituents on the benzofuran and quinoline moieties influences the potency against various bacterial strains.[4]

Modifications of the Carboxylic Acid Group

The carboxylic acid at the 4-position is a key feature of the cinchophen scaffold. Its conversion to amides and subsequent formation of Mannich bases has been explored to enhance properties like solubility and antimicrobial activity.[3] While these studies provide insights into the chemical tractability of the molecule, they do not offer clear guidance on mitigating hepatotoxicity.

Table 1: Summary of Biological Activities of Cinchophen Derivatives

Derivative ClassModificationReported Biological ActivityReference
Schiff BasesFormation from cinchophen amineAntimicrobial[2]
Benzofuran AnalogsReplacement of phenyl with benzofuranAntibacterial, Antiproliferative[4]
Mannich BasesDerivatization of the amideAntimicrobial[3]

This table summarizes qualitative findings. Quantitative data for direct comparison is not available in the cited literature.

Hepatotoxicity Considerations

The structural features responsible for the hepatotoxicity of cinchophen and its derivatives are not fully elucidated but are thought to involve metabolic activation to reactive intermediates.[5] A study on the structurally related 2-phenylaminophenylacetic acid (a scaffold for NSAIDs like diclofenac) demonstrated that increased lipophilicity and the presence of halogen substituents can enhance cytotoxicity in liver cell lines, supporting the role of bioactivation in toxicity.[5] It is plausible that similar principles apply to the cinchophen scaffold.

Experimental Protocols for Hepatotoxicity Assessment

While specific protocols for testing this compound analogs are not available, a general workflow for in vitro hepatotoxicity assessment can be outlined. This typically involves a tiered approach, starting with general cytotoxicity assays and progressing to more specific mechanistic studies.

G cluster_0 Tier 1: General Cytotoxicity cluster_1 Tier 2: Mechanistic Assays cluster_2 Tier 3: Metabolic Studies A Compound Incubation (e.g., HepG2, primary hepatocytes) B Cell Viability Assays (MTT, LDH, ATP content) A->B C Reactive Oxygen Species (ROS) Production B->C If cytotoxic F Metabolite Identification (LC-MS/MS) B->F If cytotoxic D Mitochondrial Membrane Potential C->D E Caspase Activation (Apoptosis) D->E G Reactive Metabolite Trapping F->G

Caption: A generalized workflow for in vitro hepatotoxicity testing.

A variety of in vitro models can be employed, including primary hepatocytes, which are considered the gold standard, as well as immortalized cell lines like HepG2.[6] High-content screening approaches can also be utilized to assess multiple parameters of cytotoxicity simultaneously.[6]

Signaling Pathways in Cinchophen-Induced Liver Injury

The precise signaling pathways disrupted by this compound are not well-documented. However, the general mechanisms of drug-induced liver injury often involve the following key events:

  • Metabolic Activation: The parent drug is metabolized by cytochrome P450 enzymes into reactive electrophilic metabolites.

  • Oxidative Stress: These metabolites can deplete cellular antioxidants like glutathione (GSH) and generate reactive oxygen species (ROS), leading to oxidative stress.

  • Mitochondrial Dysfunction: Oxidative stress can damage mitochondria, leading to a decrease in ATP production and the release of pro-apoptotic factors.

  • Inflammatory Response: Cellular damage can trigger an inflammatory response, further exacerbating liver injury.

The diagram below illustrates a generalized pathway for drug-induced liver injury that is likely relevant to cinchophen and its analogs.

G Drug This compound CYP450 CYP450 Enzymes Drug->CYP450 ReactiveMetabolite Reactive Metabolite CYP450->ReactiveMetabolite GSH_Depletion GSH Depletion ReactiveMetabolite->GSH_Depletion ROS_Production ROS Production ReactiveMetabolite->ROS_Production Mitochondrial_Damage Mitochondrial Damage ROS_Production->Mitochondrial_Damage Apoptosis Apoptosis Mitochondrial_Damage->Apoptosis Inflammation Inflammation Apoptosis->Inflammation Liver_Injury Liver Injury Apoptosis->Liver_Injury Inflammation->Liver_Injury

Caption: A putative signaling pathway for this compound-induced hepatotoxicity.

Conclusion and Future Perspectives

The history of this compound and its congeners serves as a stark reminder of the importance of thorough toxicological evaluation in drug development. While specific quantitative SAR data for this compound class is scarce, the available information on related structures suggests that metabolic activation is a key driver of their hepatotoxicity. Future research in this area, should it be undertaken for academic or historical purposes, would benefit from modern computational methods to predict metabolic fate and toxicity, coupled with advanced in vitro models that can more accurately recapitulate human liver physiology. A deeper understanding of the structural determinants of cinchophen-induced liver injury could provide valuable lessons for the design of safer medicines.

References

The Rise of Phenylquinolines: A Technical Guide to Their Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold has long been a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents. Among its diverse derivatives, phenylquinolines have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and development of phenylquinolines, focusing on their synthesis, mechanisms of action, and therapeutic potential across oncology, infectious diseases, and beyond.

Core Synthetic Strategies

The versatile phenylquinoline core can be constructed through several established synthetic methodologies. Two of the most prominent approaches are the Doebner-von Miller reaction and the Friedländer annulation, along with modern variations and novel multi-component reactions.

General Synthesis of 2-Phenylquinoline-4-carboxylic Acid Derivatives

A common route to synthesize 2-phenyl-quinoline-4-carboxylic acid, a key intermediate for many biologically active derivatives, is through the Doebner reaction.[1]

Experimental Protocol:

  • Step 1: Schiff Base Formation: An equimolar mixture of an aniline and a benzaldehyde derivative is refluxed in ethanol for one hour to form the corresponding Schiff base.

  • Step 2: Cyclization: Pyruvic acid and a catalytic amount of trifluoroacetic acid are added to the reaction mixture, which is then refluxed for 12 hours.

  • Step 3: Work-up: The reaction mixture is poured into ice water, and the resulting solid is filtered. The crude product is then dissolved in an aqueous potassium carbonate solution, filtered, and the filtrate is acidified with hydrochloric acid to precipitate the 2-phenylquinoline-4-carboxylic acid derivative.[1]

Synthesis of 2,4-disubstituted Phenylquinolines

For the synthesis of more complex derivatives, such as 2,4-bis[(substituted-aminomethyl)phenyl]quinolines, a multi-step approach is often employed, starting from substituted anilines.[2]

Experimental Protocol:

  • Step 1: Amido-ester Formation: An appropriate aniline is reacted with dimethyl malonate to yield an amido-ester.

  • Step 2: Intramolecular Cyclization: The amido-ester undergoes intramolecular cyclization in the presence of a Lewis acid like aluminum chloride in a high-boiling solvent such as chlorobenzene to form the quinoline-2,4-dione.

  • Step 3: Chlorination: The dione is then treated with a chlorinating agent like phosphorus oxychloride to yield the 2,4-dichloroquinoline intermediate.

  • Step 4: Suzuki Coupling: The dichloroquinoline is subjected to a Suzuki coupling reaction with an appropriate phenylboronic acid to introduce the phenyl substituents at the 2- and 4-positions.

  • Step 5: Formylation and Reductive Amination: The phenylated quinoline can then undergo further modifications, such as formylation followed by reductive amination with various amines, to introduce diverse side chains.[2]

Therapeutic Applications and Mechanisms of Action

Phenylquinolines have shown significant promise in several therapeutic areas, with distinct mechanisms of action.

Anticancer Activity

A major focus of phenylquinoline research has been in oncology, where they have demonstrated efficacy through multiple mechanisms.

Certain phenylquinoline derivatives have been identified as potent stabilizers of G-quadruplex (G4) structures.[3] These are non-canonical secondary structures found in guanine-rich regions of DNA, such as telomeres and oncogene promoter regions.[3] Stabilization of these structures can inhibit the activity of telomerase, an enzyme crucial for cancer cell immortality, and can also modulate the expression of key oncogenes like c-MYC.[3]

G_Quadruplex_Stabilization Phenylquinoline Phenylquinoline Derivative G4 G-Quadruplex (in Telomere or Oncogene Promoter) Phenylquinoline->G4 Binds and Stabilizes Telomerase Telomerase G4->Telomerase Inhibition cMYC c-MYC Transcription G4->cMYC Inhibition Apoptosis Apoptosis Telomerase->Apoptosis cMYC->Apoptosis

Figure 1: Phenylquinoline-mediated G-quadruplex stabilization pathway.

Another avenue of anticancer activity for phenylquinolines is the inhibition of histone deacetylases (HDACs).[4] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, phenylquinoline derivatives can lead to the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[4]

HDAC_Inhibition Phenylquinoline Phenylquinoline-based HDAC Inhibitor HDAC Histone Deacetylase (HDAC) Phenylquinoline->HDAC Inhibition Histone Histone Protein HDAC->Histone Deacetylation Acetylation Increased Histone Acetylation Histone->Acetylation Leads to Chromatin Relaxed Chromatin Structure Acetylation->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Apoptosis Apoptosis / Cell Cycle Arrest Gene_Expression->Apoptosis Antiviral_Workflow cluster_screening Screening and Identification cluster_moa Mechanism of Action Studies cluster_optimization Lead Optimization Library Compound Library (including Phenylquinolines) Screening Phenotypic Antiviral Screening (e.g., CPE assay) Library->Screening Hit Hit Compound (2-Phenylquinoline) Screening->Hit Helicase_Assay Helicase (nsp13) Inhibition Assay Hit->Helicase_Assay MOA Identified as nsp13 Inhibitor Helicase_Assay->MOA SAR Structure-Activity Relationship (SAR) Studies MOA->SAR Lead Optimized Lead Compound SAR->Lead

References

Unraveling the Enigmatic Role of Oxycinchophen in Purine Metabolism: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxycinchophen, a derivative of cinchophen, was historically employed as an antirheumatic and antigout agent. Its therapeutic application in gout suggested a potential interaction with the purine metabolism pathway, a critical process in the synthesis and degradation of purines, culminating in the production of uric acid. Dysregulation of this pathway is a hallmark of hyperuricemia and gout. This technical guide delves into the available scientific literature to elucidate the molecular targets of this compound, with a specific focus on its role in purine metabolism. While historical use points towards a mechanism related to uric acid level modulation, contemporary evidence suggests its primary interactions may lie outside the canonical purine synthesis and degradation enzymes. This paper will provide a comprehensive overview of the purine metabolism pathway, the historical context of this compound's use, its established molecular interactions, and a critical assessment of its purported effects on purine metabolism, thereby clarifying its pharmacological profile for the scientific community.

The Purine Metabolism Pathway: A Cornerstone of Cellular Function and a Target for Gout Therapy

Purine metabolism is a fundamental biochemical pathway responsible for the synthesis, degradation, and salvage of purine nucleotides, which are essential components of nucleic acids, energy carriers (ATP, GTP), and signaling molecules. The pathway can be broadly divided into three main parts: the de novo synthesis pathway, the salvage pathway, and the catabolic pathway.

  • De Novo Synthesis: This pathway synthesizes purine nucleotides from simpler precursors, such as amino acids, bicarbonate, and formate. A key intermediate in this pathway is inosine monophosphate (IMP), which can be subsequently converted to adenosine monophosphate (AMP) and guanosine monophosphate (GMP). A rate-limiting enzyme in the synthesis of GMP from IMP is inosine monophosphate dehydrogenase (IMPDH) .

  • Salvage Pathway: This pathway recycles purine bases from the degradation of nucleic acids back into nucleotides. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is a key player in this process, converting hypoxanthine and guanine to IMP and GMP, respectively.

  • Catabolic Pathway: This pathway degrades purine nucleotides to uric acid for excretion. A pivotal enzyme in this pathway is xanthine oxidase , which catalyzes the oxidation of hypoxanthine to xanthine and then xanthine to uric acid.[1] Overproduction or underexcretion of uric acid leads to hyperuricemia, a condition that can result in the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition known as gout.[2][3]

Given their central role in uric acid production, xanthine oxidase and IMPDH are major therapeutic targets for the management of gout and other conditions associated with disordered purine metabolism.

This compound: Historical Application in Gout and Its Pharmacological Profile

This compound was introduced for the treatment of gout and rheumatic conditions in the early 20th century.[4][5] Its use was predicated on its ability to lower serum uric acid levels. However, its clinical application was eventually abandoned due to severe hepatotoxicity.[4][6][7]

While historical literature and some databases refer to this compound as a "uricosuric" agent, indicating that it promotes the excretion of uric acid in the urine, detailed molecular studies on its mechanism of action are scarce.[8] Uricosuric drugs typically act on urate transporters in the proximal tubules of the kidneys.[9][10][11] Key transporters involved in urate reabsorption and secretion include URAT1 (urate transporter 1), GLUT9 (glucose transporter 9), and ABCG2 (ATP-binding cassette super-family G member 2).[10][11][12] Inhibition of reabsorptive transporters like URAT1 leads to increased uric acid in the urine and lower levels in the blood.

Crucially, a thorough review of the scientific literature reveals a lack of substantial evidence that this compound directly inhibits key enzymes of the purine metabolism pathway such as xanthine oxidase or IMPDH. In fact, some drug databases categorize it under "Preparations with no effect on uric acid metabolism," which contradicts its historical use but highlights the ambiguity surrounding its precise mechanism.[13]

The most concretely identified molecular target for this compound is dihydroorotate dehydrogenase (quinone) , an enzyme involved in the de novo synthesis of pyrimidines , not purines. This finding further distances this compound's primary mechanism of action from direct intervention in the purine metabolism pathway.

The following table summarizes the known pharmacological properties of this compound:

PropertyDescription
Drug Class Antirheumatic, Antigout (historical), Uricosuric (proposed)
Chemical Class Phenylquinoline
Primary Use (historical) Gout, Rheumatic diseases[4][5]
Established Molecular Target Dihydroorotate dehydrogenase (quinone) (in pyrimidine synthesis)
Proposed Mechanism in Gout Uricosuric agent (increases renal excretion of uric acid)[8]
Adverse Effects Severe hepatotoxicity[4][6][7]
Current Status Obsolete due to toxicity

Methodologies for Assessing Purine Metabolism Enzyme Inhibition

While no specific experimental protocols for this compound's effect on purine metabolism enzymes are available due to the lack of research in this area, a standard method for screening inhibitors of a key enzyme in this pathway, xanthine oxidase, is the spectrophotometric assay.

Protocol: In Vitro Xanthine Oxidase Inhibitory Assay

  • Principle: This assay measures the ability of a compound to inhibit the activity of xanthine oxidase. The enzyme catalyzes the oxidation of xanthine to uric acid, a reaction that can be monitored by measuring the increase in absorbance at 295 nm, which is characteristic of uric acid formation.

  • Materials:

    • Xanthine oxidase (from bovine milk or other sources)

    • Xanthine (substrate)

    • Phosphate buffer (e.g., 50 mM, pH 7.5)

    • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

    • Allopurinol (positive control)

    • UV-Vis spectrophotometer and cuvettes

  • Procedure:

    • Prepare a reaction mixture in a cuvette containing phosphate buffer and a solution of xanthine.

    • Add the test compound at various concentrations to the cuvettes. A control cuvette with solvent only and a positive control with allopurinol should also be prepared.

    • Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a few minutes.

    • Initiate the reaction by adding a solution of xanthine oxidase to the cuvette.

    • Immediately start monitoring the change in absorbance at 295 nm over a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of uric acid formation from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control without inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualizing Purine Metabolism and Uricosuric Action

To provide a clear visual context, the following diagrams illustrate the purine metabolism pathway and the mechanism of uricosuric agents.

Purine_Metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_catabolism Catabolism PRPP PRPP IMP IMP PRPP->IMP Multiple Steps Hypoxanthine Hypoxanthine IMP->Hypoxanthine GMP GMP IMP->GMP IMPDH AMP AMP IMP->AMP Hypoxanthine->IMP HGPRT Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Guanine Guanine Guanine->GMP HGPRT Guanine->Xanthine GMP->Guanine HGPRT HGPRT Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Xanthine_Oxidase Xanthine_Oxidase IMPDH IMPDH

Caption: The Purine Metabolism Pathway highlighting key enzymes.

Uricosuric_Action cluster_tubule Renal Proximal Tubule Tubular_Lumen {Tubular Lumen (Urine)|Uric Acid} Tubule_Cell Proximal Tubule Cell URAT1 GLUT9 Tubular_Lumen->Tubule_Cell:f0 Reabsorption Bloodstream {Bloodstream|Uric Acid} Tubule_Cell:f1->Bloodstream Uricosuric_Agent Uricosuric Agent (e.g., this compound - proposed) Uricosuric_Agent->Tubule_Cell:f0 Inhibits

Caption: Proposed mechanism of uricosuric agents in the kidney.

Conclusion

While this compound was historically utilized in the management of gout, a condition intrinsically linked to purine metabolism, there is a notable absence of scientific evidence to support its action through the direct inhibition of key purine synthesis or catabolism enzymes like IMPDH or xanthine oxidase. The available, albeit limited, information suggests that this compound's therapeutic effect in gout was likely due to a uricosuric mechanism, promoting the renal excretion of uric acid. Its only well-documented molecular target, dihydroorotate dehydrogenase, is involved in pyrimidine, not purine, synthesis. The severe hepatotoxicity associated with this compound ultimately led to its discontinuation in clinical practice. For modern drug development efforts targeting hyperuricemia and gout, the focus remains on well-characterized molecular targets within the purine metabolism pathway, such as xanthine oxidase, and on urate transporters in the kidney, with a strong emphasis on safety and specificity.

References

Oxycinchophen: A Review of Early Clinical & Toxicological Data

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a summary of available historical data on oxycinchophen. Formal early clinical trial data, as understood in modern pharmaceutical development, is not publicly available for this compound. This compound was withdrawn from the market due to significant safety concerns, primarily severe hepatotoxicity.

Introduction

This compound, a derivative of cinchophen, was historically used for the treatment of gout and as an analgesic. Cinchophen, first synthesized in 1887 and introduced into therapy in 1908, was recognized for its ability to increase the excretion of uric acid.[1] However, reports of severe and often fatal liver damage associated with its use began to emerge in the 1920s, leading to the eventual withdrawal of both cinchophen and its derivatives, including this compound, from the market. This whitepaper synthesizes the limited available information regarding the early use and toxicological profile of this compound, with a focus on presenting the data in a structured format for researchers and drug development professionals.

Quantitative Data Summary

Due to the historical context of this compound's use, structured clinical trial data with detailed quantitative outcomes are not available. The following table summarizes qualitative and semi-quantitative data extracted from historical case reports and reviews on cinchophen and its derivatives.

ParameterObservationSource
Indication Gout, Arthritis, Analgesia[1]
Therapeutic Action Promotes the excretion of uric acid[1]
Adverse Events Toxic hepatitis, Jaundice, Acute yellow atrophy of the liver, Skin rashes, Gastrointestinal upset[1][2]
Reported Outcomes Multiple fatalities reported due to toxic jaundice and liver atrophy[1][2]

Experimental Protocols

Detailed experimental protocols from early evaluations of this compound are not documented in the available literature. The primary "data" comes from case reports of patients who were administered the drug for therapeutic purposes.

Proposed Mechanism of Toxicity

The precise signaling pathways of this compound-induced hepatotoxicity have not been fully elucidated. However, the mechanism is believed to be similar to that of other drugs causing idiosyncratic drug-induced liver injury (DILI). The prevailing hypotheses, based on general DILI mechanisms, involve metabolic activation and immune-mediated responses.

A proposed general pathway for cinchophen-induced liver injury is illustrated below. It is important to note that this is a generalized representation of DILI and not a pathway specifically validated for this compound.

DILI_Pathway cluster_0 Hepatocyte cluster_1 Immune Response This compound This compound Metabolism Metabolic Activation (CYP450) This compound->Metabolism ReactiveMetabolite Reactive Metabolite Metabolism->ReactiveMetabolite ProteinAdducts Protein Adducts ReactiveMetabolite->ProteinAdducts OxidativeStress Oxidative Stress ReactiveMetabolite->OxidativeStress ImmuneResponse ImmuneResponse ProteinAdducts->ImmuneResponse APC Antigen Presenting Cell (APC) MitochondrialDysfunction Mitochondrial Dysfunction Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis Necrosis Necrosis MitochondrialDysfunction->Necrosis OxidativeStress->MitochondrialDysfunction TCell T-Cell Activation APC->TCell Inflammation Inflammation TCell->Inflammation Inflammation->Apoptosis Inflammation->Necrosis

Caption: Proposed general mechanism of cinchophen-induced hepatotoxicity.

Conclusion

The history of this compound serves as a critical case study in drug-induced toxicity. The absence of rigorous early clinical trial data and the subsequent emergence of severe adverse events highlight the importance of modern, structured drug development processes. While the specific molecular mechanisms of this compound toxicity remain to be fully defined, the available historical evidence strongly points to a profile of severe, idiosyncratic hepatotoxicity, likely mediated by metabolic activation and subsequent immune responses. Future research in drug-induced liver injury may further clarify the pathways involved in the toxicity of cinchophen and its derivatives.

References

Methodological & Application

Application Notes and Protocols for Inducing Experimental Hyperuricemia in Mice Using Oxycinchophen (Potassium Oxonate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to inducing hyperuricemia in mice using oxycinchophen, a potent uricase inhibitor. This model is crucial for studying the pathophysiology of hyperuricemia and gout, as well as for the preclinical evaluation of novel therapeutic agents.

Introduction

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a key risk factor for gout, kidney disease, and cardiovascular complications.[1] In humans and higher primates, the absence of a functional uricase enzyme, which metabolizes uric acid into the more soluble allantoin, contributes to a predisposition for hyperuricemia.[2] Rodents, however, possess active uricase, resulting in low basal levels of serum uric acid.[3]

To overcome this physiological difference and establish a relevant animal model, uricase inhibitors like this compound (potassium oxonate) are employed.[2][4] Potassium oxonate competitively inhibits uricase, leading to an accumulation of uric acid and subsequent hyperuricemia.[2][4] This model can be further enhanced by co-administration of a purine precursor, such as adenine or hypoxanthine, to increase the substrate for uric acid production.[5][6]

Mechanism of Action

The induction of hyperuricemia using potassium oxonate, with or without a purine load, triggers a cascade of pathological events that mimic human hyperuricemia and its complications.

Uric Acid Metabolism and Transport
  • Uricase Inhibition: Potassium oxonate directly inhibits the hepatic enzyme uricase, preventing the breakdown of uric acid into allantoin. This is the primary mechanism for elevating serum uric acid levels in rodents.[2][4]

  • Increased Uric Acid Production: Co-administration of purine precursors like adenine or hypoxanthine provides excess substrate for the enzyme xanthine oxidase (XOD), leading to increased production of uric acid.[6][7]

  • Altered Renal Urate Transport: Hyperuricemia induces changes in the expression of key renal urate transporters. The expression of reabsorptive transporters URAT1 (Urate Transporter 1) and GLUT9 (Glucose Transporter 9) is often increased, while the expression of secretory transporters OAT1 (Organic Anion Transporter 1) and ABCG2 (ATP-binding cassette subfamily G member 2) is decreased.[8][9][10] This imbalance further contributes to the retention of uric acid.

Inflammatory Pathways

Elevated uric acid levels can trigger inflammatory responses, particularly in the kidneys.

  • NLRP3 Inflammasome Activation: Uric acid crystals can act as a danger signal, activating the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome in renal cells.[6][8]

  • Cytokine Production: Activation of the NLRP3 inflammasome leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) into their active forms.[6][8] Increased levels of other pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-6 (IL-6) are also observed.[5][8]

Experimental Protocols

Several protocols have been successfully employed to induce hyperuricemia in mice. The choice of protocol may depend on the desired severity and duration of hyperuricemia.

Protocol 1: Potassium Oxonate-Induced Hyperuricemia

This protocol induces a moderate and acute hyperuricemia.

Materials:

  • Potassium Oxonate (this compound)

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose sodium - CMC-Na)

  • Male C57BL/6J mice (or other suitable strain)

  • Gavage needles

Procedure:

  • Acclimatize mice for at least one week under standard laboratory conditions.

  • Prepare a suspension of potassium oxonate in the vehicle at the desired concentration (e.g., 250 mg/kg).[8]

  • Administer potassium oxonate to the mice via oral gavage daily for 7 consecutive days.[8]

  • A control group should receive the vehicle alone.

  • Monitor the health of the animals daily.

  • Collect blood samples at designated time points (e.g., day 7) for serum uric acid analysis.

Protocol 2: Potassium Oxonate and Adenine-Induced Hyperuricemia and Nephropathy

This protocol induces a more severe and stable hyperuricemia, often leading to kidney injury.

Materials:

  • Potassium Oxonate

  • Adenine

  • Vehicle (e.g., 0.5% CMC-Na)

  • Male C57BL/6J mice

  • Gavage needles

Procedure:

  • Acclimatize mice as described in Protocol 1.

  • Prepare a mixture of adenine and potassium oxonate in the vehicle. A commonly used dosage is 100 mg/kg adenine and 500 mg/kg potassium oxonate.[5]

  • Administer the mixture via oral gavage daily for a period of 1 to 3 weeks.[5][11]

  • A control group should receive the vehicle alone.

  • Monitor animal health, body weight, food, and water intake.

  • Collect blood and urine samples weekly for analysis of serum uric acid, creatinine, and blood urea nitrogen (BUN).[5]

  • At the end of the study, kidneys can be harvested for histological and molecular analysis.[5]

Protocol 3: Potassium Oxonate and Hypoxanthine-Induced Hyperuricemia

This protocol offers a rapid induction of hyperuricemia.

Materials:

  • Potassium Oxonate

  • Hypoxanthine

  • Vehicle (e.g., 0.9% physiological saline for intraperitoneal injection, 0.5% CMC-Na for oral gavage)

  • Male KM mice (or other suitable strain)

  • Gavage needles and syringes for injection

Procedure:

  • Acclimatize mice as previously described.

  • A model can be established by intraperitoneal (i.p.) injection of potassium oxonate (e.g., 300 mg/kg) and oral gavage of hypoxanthine (e.g., 300 mg/kg) daily for 7 days.[6]

  • Administer hypoxanthine 1 hour before the potassium oxonate injection.[6]

  • The control group should receive the corresponding vehicles.

  • Monitor animals and collect samples as described in the previous protocols.

Data Presentation

The following tables summarize representative quantitative data from studies using these models.

Table 1: Serum Biomarkers in Potassium Oxonate and Adenine-Induced Hyperuricemic Mice

GroupSerum Uric Acid (μmol/L)Serum Creatinine (μmol/L)Blood Urea Nitrogen (mmol/L)
Control~50 - 150~15 - 30~5 - 10
PO + Adenine> 200Significantly IncreasedSignificantly Increased

Data are generalized from multiple sources.[5][11] PO: Potassium Oxonate.

Table 2: Changes in Renal Urate Transporter and Inflammatory Cytokine Expression

MoleculeChange in Hyperuricemic Model
Urate Transporters
URAT1Upregulated[8][9]
GLUT9Upregulated[8][9]
OAT1Downregulated[9][10]
ABCG2Downregulated[9][11]
Inflammatory Cytokines
IL-1βUpregulated[5][8]
TNF-αUpregulated[5][8]
IL-6Upregulated[8]
Inflammasome Components
NLRP3Upregulated[6][8]
Caspase-1Activated[6]

Visualizations

Signaling Pathways and Experimental Workflow

Caption: Mechanism of this compound-induced hyperuricemia and inflammation.

G Experimental Workflow for Hyperuricemia Induction start Start: Acclimatization (1 week) groups Randomly Assign Mice to Groups (Control & Treatment) start->groups treatment Daily Administration (this compound +/- Purine) (1-3 weeks) groups->treatment monitoring Monitor Animal Health, Body Weight, Food/Water Intake treatment->monitoring During treatment sampling Weekly Sample Collection (Blood, Urine) treatment->sampling endpoint Endpoint: Sacrifice and Tissue Collection (Kidney) treatment->endpoint End of study analysis Biochemical Analysis (Uric Acid, Creatinine, BUN) sampling->analysis histology Histological & Molecular Analysis endpoint->histology

Caption: General experimental workflow for inducing hyperuricemia in mice.

References

Application Note: Quantification of Oxycinchophen using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific HPLC-MS/MS protocol for the quantification of oxycinchophen in biological matrices. This compound, a derivative of cinchophen, is a molecule of interest in pharmaceutical research. The described method utilizes a robust sample preparation procedure, followed by chromatographic separation on a C18 column and detection by tandem mass spectrometry operating in positive ion mode. This protocol provides the necessary parameters for accurate and precise quantification of this compound for research and drug development applications.

Introduction

This compound, chemically known as 3-hydroxy-2-phenylquinoline-4-carboxylic acid, has a molecular formula of C16H11NO3 and a molecular weight of 265.26 g/mol [1][2]. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose. This document provides a comprehensive protocol for the quantification of this compound using HPLC-MS/MS.

Experimental Protocol

Sample Preparation

A solid-phase extraction (SPE) method is recommended for the cleanup and concentration of this compound from plasma or serum samples.

Materials:

  • Oasis MAX SPE cartridges

  • Methanol (HPLC grade)

  • 5% Metaphosphoric acid in 10% methanol

  • 0.2% Formic acid in water (HPLC grade)

  • Internal Standard (IS) solution (e.g., a structurally similar quinoline carboxylic acid or a stable isotope-labeled this compound)

Procedure:

  • To 200 µL of plasma/serum sample, add 20 µL of internal standard solution.

  • Add 400 µL of 5% metaphosphoric acid in 10% methanol to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Condition an Oasis MAX SPE cartridge with 1 mL of methanol followed by 1 mL of 0.2% formic acid in water.

  • Load the supernatant from step 3 onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 0.2% formic acid in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

HPLC Conditions

Chromatographic separation is achieved using a C18 reverse-phase column.

ParameterValue
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.2% Formic acid in Water
Mobile Phase B Methanol
Gradient See Table 1
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase B
0.020
2.095
3.095
3.120
5.020
Mass Spectrometry Conditions

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 2: MRM Transitions for this compound and a Potential Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound266.07222.080.13025
Internal StandardTBDTBDTBDTBDTBD
To be determined based on the selected internal standard.

The precursor ion for this compound ([M+H]+) is m/z 266.07. A plausible product ion resulting from the loss of CO2 (44 Da) from the carboxylic acid group would be m/z 222.08. These values should be optimized during method development.

Data Presentation

The quantitative data should be summarized in clear and structured tables for easy comparison and interpretation.

Table 3: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)
This compound1 - 1000> 0.99

Table 4: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=6)Accuracy (%)Precision (%CV)
LQC3
MQC50
HQC800

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Metaphosphoric Acid) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MSMS MS/MS Detection (ESI+, MRM) HPLC->MSMS Quantification Quantification MSMS->Quantification Reporting Reporting Quantification->Reporting

References

Application Notes and Protocols for Histopathological Staining of Oxycinchophen-Induced Liver Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxycinchophen, a derivative of cinchophen, was historically used for the treatment of gout. However, its use was largely discontinued due to a significant risk of severe hepatotoxicity. Understanding the histopathological changes associated with this compound-induced liver injury is crucial for toxicological studies and for the broader understanding of drug-induced liver injury (DILI). These application notes provide a comprehensive overview of the staining protocols and analytical methods used to characterize liver damage caused by compounds like this compound. The primary patterns of injury associated with cinchophen and its derivatives include hepatocellular necrosis and cholestatic hepatitis.[1][2]

Key Histopathological Features in DILI

Evaluation of a liver biopsy in suspected DILI involves a systematic assessment of various features. The most common histological patterns in DILI are acute and chronic hepatitis, acute and chronic cholestasis, and cholestatic hepatitis.[3][4] Key observations include:

  • Inflammation: Infiltration of inflammatory cells (e.g., lymphocytes, eosinophils) in the portal tracts and lobules.

  • Hepatocyte Injury: Swelling (ballooning degeneration), apoptosis (acidophil bodies), and necrosis (cell death). Necrosis can be zonal (e.g., centrilobular) or widespread.

  • Cholestasis: Accumulation of bile in hepatocytes and canaliculi, often visible as yellow-green pigment. This can be associated with bile duct injury.[5][6][7]

  • Fibrosis: Deposition of collagen and other extracellular matrix proteins, indicating chronic injury and repair. This can be assessed with specific stains.

  • Steatosis: Accumulation of fat droplets within hepatocytes (micro- or macrovesicular).

Experimental Workflow for Histopathological Analysis

The following diagram outlines the typical workflow for the histopathological assessment of liver tissue in a research setting.

G cluster_0 Sample Collection & Preparation cluster_1 Histological Staining cluster_2 Analysis & Quantification animal_model Animal Model of This compound Toxicity tissue_harvest Liver Tissue Harvest animal_model->tissue_harvest fixation Fixation in 10% Neutral Buffered Formalin tissue_harvest->fixation processing Paraffin Embedding fixation->processing sectioning Microtome Sectioning (4-5 µm sections) processing->sectioning stain_select Selection of Stains (H&E, Trichrome, Sirius Red) sectioning->stain_select staining Staining Protocols stain_select->staining coverslipping Dehydration & Coverslipping staining->coverslipping microscopy Brightfield & Polarized Light Microscopy coverslipping->microscopy wsi Whole Slide Imaging (WSI) microscopy->wsi quant Quantitative Analysis (e.g., ImageJ, QuPath) wsi->quant interpretation Pathological Interpretation & Data Reporting quant->interpretation G cluster_0 Cholestatic Injury Pathway cluster_1 Hepatocellular Necrosis Pathway oxy_chol This compound Metabolites bsep Inhibition of Bile Salt Export Pump (BSEP) oxy_chol->bsep Direct Inhibition bile_ret Intracellular Bile Acid Retention bsep->bile_ret cholestasis Cholestasis & Bile Duct Injury bile_ret->cholestasis mito Mitochondrial Dysfunction bile_ret->mito Bile Acid-Induced Mitochondrial Stress oxy_nec This compound Metabolites oxy_nec->mito Direct Toxicity ros ↑ Reactive Oxygen Species (ROS) mito->ros jnk JNK Activation ros->jnk mpt Mitochondrial Permeability Transition (MPT) jnk->mpt Translocation to Mitochondria necrosis Hepatocyte Necrosis mpt->necrosis ATP Depletion & Cell Lysis

References

Application Notes and Protocols for Gene Expression Analysis in Hepatocytes Treated with Oxycinchophen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxycinchophen, a derivative of cinchophen, belongs to the quinoline class of compounds. While specific data on this compound-induced hepatotoxicity is limited, cinchophen is a well-documented hepatotoxin known to cause idiosyncratic drug-induced liver injury (DILI). This document provides a comprehensive guide for investigating the effects of this compound on gene expression in hepatocytes. The protocols and data presented herein are based on established methodologies for studying DILI and the known effects of related quinoline compounds. The quantitative data provided is representative and intended for illustrative purposes to guide experimental design and data analysis.

Data Presentation: Representative Gene Expression Changes

The following tables summarize potential gene expression changes in hepatocytes following treatment with this compound, based on general mechanisms of idiosyncratic drug-induced liver injury, which often involve mitochondrial stress, endoplasmic reticulum (ER) stress, and inflammation.

Table 1: qRT-PCR Analysis of Key Genes Involved in Hepatotoxicity

Gene SymbolGene NameFunctionFold Change (this compound vs. Control)
HMOX1Heme Oxygenase 1Oxidative stress response3.5
GSTA1Glutathione S-Transferase Alpha 1Detoxification-2.8
DDIT3DNA Damage Inducible Transcript 3 (CHOP)ER stress, apoptosis4.2
BAXBCL2 Associated X, Apoptosis RegulatorPro-apoptotic2.5
BCL2BCL2 Apoptosis RegulatorAnti-apoptotic-1.8
TNFTumor Necrosis FactorPro-inflammatory cytokine5.1
IL6Interleukin 6Pro-inflammatory cytokine4.7
NFKBIANFKB Inhibitor AlphaInhibitor of NF-κB pathway-3.0

Table 2: Representative RNA-Sequencing Data of Significantly Dysregulated Pathways

Pathway NameRepresentative GenesRegulationp-value
NRF2-mediated Oxidative Stress ResponseHMOX1, NQO1, GCLMUpregulated<0.01
Endoplasmic Reticulum StressDDIT3, HSPA5, XBP1Upregulated<0.01
Apoptosis SignalingBAX, BCL2, CASP3Upregulated<0.01
NF-κB Signaling PathwayTNF, IL6, RELAUpregulated<0.05
Bile Acid MetabolismCYP7A1, SLC10A1Downregulated<0.05
Mitochondrial FunctionNDUFA1, SDHB, UQCRFS1Downregulated<0.05

Experimental Protocols

Protocol 1: Primary Human Hepatocyte Culture and Treatment
  • Cell Culture:

    • Thaw cryopreserved primary human hepatocytes according to the supplier's instructions.

    • Plate hepatocytes on collagen-coated 6-well plates at a density of 0.5 x 10^6 cells/well in Williams' E Medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, 1 µM dexamethasone, and 1% insulin-transferrin-selenium.

    • Incubate at 37°C in a humidified atmosphere of 5% CO2.

    • Allow cells to attach and form a monolayer for 24-48 hours before treatment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Dilute the stock solution in culture medium to the desired final concentrations (e.g., 1, 10, 100 µM).

    • The final DMSO concentration in the culture medium should not exceed 0.1%.

    • Replace the medium of the hepatocyte cultures with the medium containing this compound or vehicle control (0.1% DMSO).

    • Incubate for the desired time points (e.g., 6, 12, 24 hours).

Protocol 2: RNA Isolation and Quantification
  • Cell Lysis:

    • Aspirate the culture medium.

    • Wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of TRIzol reagent to each well and lyse the cells by pipetting up and down.

  • RNA Extraction:

    • Transfer the cell lysate to a microcentrifuge tube.

    • Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Transfer the upper aqueous phase to a new tube.

  • RNA Precipitation:

    • Add 500 µL of isopropanol, mix, and incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • RNA Resuspension:

    • Air-dry the pellet for 5-10 minutes.

    • Resuspend the RNA in nuclease-free water.

  • Quantification and Quality Control:

    • Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

    • Assess RNA integrity by agarose gel electrophoresis or a bioanalyzer.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
  • Reverse Transcription:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers according to the manufacturer's protocol.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target genes and a reference gene (e.g., GAPDH or ACTB), and the diluted cDNA.

    • Perform the qPCR using a real-time PCR system with the following typical cycling conditions: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

  • Data Analysis:

    • Calculate the relative gene expression using the 2^-ΔΔCt method.

    • Normalize the expression of the target genes to the reference gene.

Protocol 4: RNA Sequencing (RNA-Seq)
  • Library Preparation:

    • Prepare RNA-seq libraries from high-quality total RNA (RNA Integrity Number > 8) using a stranded mRNA library preparation kit according to the manufacturer's instructions.

    • This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and library amplification.

  • Sequencing:

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate 50 bp paired-end reads.

  • Data Analysis:

    • Perform quality control of the raw sequencing reads using tools like FastQC.

    • Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

    • Quantify gene expression levels using tools such as HTSeq or Salmon.

    • Perform differential gene expression analysis between this compound-treated and control samples using packages like DESeq2 or edgeR in R.

    • Conduct pathway enrichment analysis using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify significantly affected biological pathways.

Mandatory Visualizations

Experimental_Workflow cluster_culture Hepatocyte Culture & Treatment cluster_rna RNA Processing cluster_analysis Gene Expression Analysis cluster_data Data Interpretation Culture Primary Human Hepatocyte Culture Treatment This compound Treatment Culture->Treatment RNA_Isolation RNA Isolation Treatment->RNA_Isolation QC RNA Quality Control RNA_Isolation->QC qRT_PCR qRT-PCR QC->qRT_PCR RNA_Seq RNA Sequencing QC->RNA_Seq Diff_Expression Differential Expression Analysis qRT_PCR->Diff_Expression RNA_Seq->Diff_Expression Pathway_Analysis Pathway Analysis Diff_Expression->Pathway_Analysis

Caption: Experimental workflow for gene expression analysis.

NFkB_Signaling_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation & Transcription This compound This compound Receptor Cell Stress/Receptor This compound->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB Phosphorylation NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Release NFkB_translocation NF-κB Translocation NFkB_p50_p65->NFkB_translocation Gene_Expression Gene Expression (Inflammation, Apoptosis) NFkB_translocation->Gene_Expression

Caption: Postulated NF-κB signaling pathway activation.

Application of Oxycinchophen in High-Throughput Screening Assays for Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxycinchophen, a derivative of the quinoline class of compounds, has been historically recognized for its antirheumatic and anti-inflammatory properties. While its clinical use has been limited due to safety concerns, its chemical scaffold remains of interest in the exploration of novel anti-inflammatory agents. High-throughput screening (HTS) offers a powerful platform to evaluate large libraries of compounds, including quinoline derivatives like this compound, for their potential to modulate key inflammatory pathways. This document provides detailed application notes and protocols for the use of this compound as a reference compound in HTS assays targeting key mediators of inflammation, particularly the cyclooxygenase-2 (COX-2) enzyme.

Mechanism of Action and Rationale for HTS

The primary anti-inflammatory mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[2] Therefore, selective inhibition of COX-2 is a desirable strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[2]

Given that this compound belongs to a class of compounds known to possess anti-inflammatory properties, it is a relevant candidate for screening in HTS assays designed to identify inhibitors of the COX-2 pathway.

Signaling Pathway

The following diagram illustrates the arachidonic acid cascade and the central role of COX-2 in the production of pro-inflammatory prostaglandins.

Arachidonic_Acid_Cascade Arachidonic Acid Cascade and COX-2 Inhibition PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Membrane Membrane Phospholipids Membrane->PLA2 Stimuli (e.g., Cytokines) COX2 COX-2 AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostanoids Pro-inflammatory Prostaglandins (PGE2, etc.) PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation This compound This compound This compound->COX2 Inhibition

Caption: Arachidonic Acid Cascade and the inhibitory action of this compound on COX-2.

High-Throughput Screening Protocol: Fluorometric COX-2 Inhibitor Assay

This protocol describes a fluorometric HTS assay to screen for inhibitors of COX-2. The assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a fluorogenic substrate.

I. Materials and Reagents
  • Enzyme: Human recombinant COX-2

  • Substrate: Arachidonic Acid

  • Fluorogenic Probe: e.g., Ampliflu Red or a similar peroxidase substrate

  • Cofactor: Hematin

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0

  • Positive Control: A known COX-2 inhibitor (e.g., Celecoxib)

  • Test Compound: this compound (dissolved in DMSO)

  • Plates: 384-well, black, flat-bottom plates

  • Plate Reader: Fluorometric plate reader with excitation/emission wavelengths appropriate for the chosen probe (e.g., ~535 nm Ex / ~587 nm Em for Ampliflu Red)

II. Experimental Workflow

The following diagram outlines the experimental workflow for the COX-2 inhibitor HTS assay.

HTS_Workflow HTS Workflow for COX-2 Inhibition Assay cluster_prep Plate Preparation cluster_reagents Reagent Addition cluster_reaction Reaction Initiation and Measurement cluster_analysis Data Analysis Dispense_Compounds Dispense Test Compounds (this compound), Positive and Negative Controls Add_Enzyme Add COX-2 Enzyme and Fluorogenic Probe Dispense_Compounds->Add_Enzyme Incubate1 Incubate at Room Temperature Add_Enzyme->Incubate1 Add_Substrate Add Arachidonic Acid to Initiate Reaction Incubate1->Add_Substrate Read_Plate Measure Fluorescence (Kinetic or Endpoint) Add_Substrate->Read_Plate Calculate_Inhibition Calculate Percent Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50

References

Troubleshooting & Optimization

Technical Support Center: Stabilizing Oxycinchophen in Long-Term Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using oxycinchophen in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store a stock solution of this compound?

A1: For long-term stability, it is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO). This stock solution can be stored at -20°C for up to three months. To minimize freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q2: What is the recommended starting concentration of this compound for cell culture experiments?

A2: The optimal concentration of this compound will vary depending on the cell type and the specific experimental goals. It is recommended to perform a dose-response experiment (cytotoxicity assay) to determine the appropriate concentration range for your specific cell line. This will help identify a concentration that elicits the desired biological effect without causing excessive cell death.

Q3: How often should I replace the cell culture medium containing this compound in a long-term experiment?

A3: The frequency of media changes depends on the metabolic rate of your specific cell line and the stability of this compound under your experimental conditions. A general recommendation for long-term cultures is to perform a 50% media change every 2-3 days. This helps to replenish nutrients and remove metabolic waste products. However, due to the lack of specific data on the degradation rate of this compound in cell culture media, it is crucial to replenish the compound at each media change to maintain a consistent concentration. For critical long-term experiments, it is advisable to empirically determine the stability of this compound under your specific conditions (see the Experimental Protocols section).

Q4: I am observing a decrease in the effect of this compound over time. What could be the cause?

A4: A diminishing effect of this compound in long-term experiments can be attributed to several factors:

  • Compound Degradation: this compound may degrade in the aqueous environment of the cell culture medium, especially at 37°C.

  • Cellular Metabolism: The cells themselves may metabolize the compound, reducing its effective concentration.

  • Development of Cellular Resistance: Prolonged exposure to a compound can sometimes lead to the selection of a resistant cell population.

To address this, ensure you are replenishing the compound with each media change. If the issue persists, consider increasing the frequency of media changes or re-evaluating the optimal compound concentration.

Q5: What are the potential signaling pathways affected by this compound?

A5: this compound has been utilized in studies investigating the antagonism of P-selectin and the inhibition of dihydroorotate dehydrogenase (DHODH). These represent two potential signaling pathways that may be modulated by this compound.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitate forms when adding this compound stock solution to the media. The final concentration of the organic solvent (e.g., DMSO) is too high. The solubility of this compound in the aqueous media is exceeded.Ensure the final concentration of the organic solvent in the cell culture media is low (typically ≤ 0.1% v/v) to avoid solvent toxicity. Gently warm the media to 37°C and vortex or sonicate briefly to aid dissolution. If precipitation persists, consider preparing a fresh, lower concentration stock solution.
High levels of cell death observed shortly after adding this compound. The concentration of this compound is too high for the specific cell line. The cells are sensitive to the organic solvent used for the stock solution.Perform a thorough dose-response experiment to determine the IC50 value and select a non-toxic working concentration. Include a vehicle control (media with the same final concentration of the organic solvent without this compound) in your experiments to assess solvent toxicity.
Inconsistent results between experiments. Variability in stock solution preparation. Inconsistent timing of media and compound replenishment. Cell passage number and confluency differences.Prepare a large batch of stock solution and aliquot for single use to ensure consistency. Adhere to a strict schedule for media changes and compound addition. Use cells within a consistent range of passage numbers and seed at a similar confluency for each experiment.
Cells are growing slowly or appear stressed, even at low this compound concentrations. Long-term exposure to the compound, even at sub-lethal doses, may induce cellular stress. The compound may be affecting essential cellular metabolic pathways over time.Closely monitor cell morphology and proliferation rates. Consider using a lower concentration of this compound or reducing the duration of the experiment if possible. Ensure the cell culture medium is adequately supplemented with essential nutrients.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of sterile-filtered DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into sterile, single-use aliquots in microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C, protected from light.

Protocol 2: Determination of this compound Cytotoxicity (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in cell culture medium to achieve a range of final concentrations. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.

Visualizations

Signaling Pathways

P_Selectin_Signaling P-Selectin P-Selectin PSGL-1 PSGL-1 SFKs SFKs PSGL-1->SFKs Activates Syk Syk SFKs->Syk Activates PLCγ2 PLCγ2 Syk->PLCγ2 Activates MAPK Pathway MAPK Pathway PLCγ2->MAPK Pathway Initiates Integrin Activation Integrin Activation MAPK Pathway->Integrin Activation Leads to DHODH_Signaling Dihydroorotate Dihydroorotate DHODH DHODH Orotate Orotate DHODH->Orotate Oxidizes Mitochondrial ETC Mitochondrial ETC DHODH->Mitochondrial ETC Donates electrons to Pyrimidine Synthesis Pyrimidine Synthesis Orotate->Pyrimidine Synthesis Precursor for Ubiquinone Ubiquinone Mitochondrial ETC->Ubiquinone LongTerm_Experiment_Workflow start Start Experiment prep_cells Prepare and Seed Cells start->prep_cells prep_oxy Prepare this compound Working Solution prep_cells->prep_oxy treatment Treat Cells with this compound prep_oxy->treatment incubation Incubate (e.g., 48-72h) treatment->incubation media_change Perform 50% Media Change & Replenish this compound incubation->media_change loop_decision End of Experiment? media_change->loop_decision loop_decision->incubation No analysis Endpoint Analysis loop_decision->analysis Yes

Technical Support Center: Understanding and Assessing Off-Target Effects of Small Molecules – A Case Study of Oxycinchophen

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and evaluating off-target effects of small molecules, using the historical drug oxycinchophen (also known as cinchophen) as a case study for severe toxicity. Due to its significant off-target effects, this compound is no longer in clinical use. This guide will focus on the lessons learned from its toxicity profile and provide general strategies for assessing off-target liabilities in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what was it used for?

This compound, a derivative of cinchophen, belongs to the class of phenylquinolines.[1] It was historically used as an anti-inflammatory and uricosuric agent for the treatment of gout and rheumatoid arthritis.[2]

Q2: What are the primary off-target effects of this compound observed in vivo?

The most significant and severe off-target effect of this compound is hepatotoxicity, or chemical and drug-induced liver injury (DILI).[2] This can manifest as acute hepatitis and, in severe cases, lead to fatal hepatic necrosis.[2]

Q3: Why is this compound no longer used?

This compound was withdrawn from the market due to its high incidence of severe liver toxicity.[2] The risk of life-threatening liver damage far outweighed its therapeutic benefits.

Q4: What is the proposed mechanism of this compound-induced hepatotoxicity?

The exact mechanism is not fully elucidated, but it is believed to be caused by either a hypersensitivity reaction or a metabolic idiosyncrasy. The resulting liver damage is characterized by hepatic necrosis, with histological features similar to those seen with other drugs known for hepatotoxicity.[2]

Q5: How can we assess the potential for hepatotoxicity of a new drug candidate in vivo?

Preclinical in vivo studies in animal models are crucial. Key assessments include:

  • Monitoring liver function: Regularly measuring serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), as well as bilirubin and alkaline phosphatase.

  • Histopathological analysis: Microscopic examination of liver tissue from treated animals to identify signs of cellular damage, inflammation, and necrosis.

  • Dose-response studies: Determining the dose at which toxic effects appear and establishing a therapeutic window.

Troubleshooting Guide: Assessing Off-Target Effects in Preclinical Studies

This guide provides general troubleshooting advice for researchers encountering potential off-target effects in in vivo studies of new chemical entities.

Observed Issue Potential Cause Recommended Action
Unexpected mortality or severe morbidity in animal studies. The compound may have significant off-target toxicity affecting vital organs.- Conduct a thorough literature search on the compound class for known toxicities.- Perform a comprehensive histopathological analysis of all major organs from the affected animals.- Run in vitro safety pharmacology assays to screen for off-target activities (e.g., hERG channel binding, receptor binding panels).
Elevated liver enzymes (ALT, AST) in treated animals. Potential for drug-induced liver injury (DILI), as seen with this compound.- Confirm the findings with a larger group of animals.- Perform detailed histopathology of the liver.- Investigate the metabolic profile of the drug to identify potentially reactive metabolites.- Consider using in vitro models like primary hepatocytes to study the mechanism of toxicity.
Inconsistent results between in vitro efficacy and in vivo outcomes. Off-target effects in vivo may be confounding the expected therapeutic effect.- Evaluate the pharmacokinetic profile of the compound. High exposure could lead to off-target engagement.- Perform unbiased genome-wide methods to identify potential off-target binding sites if the target is a protein.[3]- Consider alternative animal models that may have different susceptibility to the off-target effects.
Observed phenotype does not match the known function of the intended target. The compound may have a different primary mechanism of action in vivo or potent off-target effects.- Utilize in silico prediction tools to identify potential off-target interactions based on the compound's structure.[3]- Employ chemoproteomics approaches to identify the full spectrum of protein targets in a relevant biological system.

Experimental Protocols

Protocol 1: General Assessment of Drug-Induced Liver Injury (DILI) in Rodent Models

  • Animal Model: Select a relevant rodent strain (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Dosing: Administer the test compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group and multiple dose groups (low, medium, high).

  • Monitoring:

    • Record body weight and clinical signs of toxicity daily.

    • Collect blood samples at baseline and at various time points post-dosing (e.g., 24h, 48h, 7 days).

  • Biochemical Analysis: Centrifuge blood to collect serum. Analyze serum for levels of ALT, AST, total bilirubin, and alkaline phosphatase.

  • Necropsy and Histopathology:

    • At the end of the study, euthanize the animals and perform a gross examination of the liver.

    • Collect liver tissue and fix in 10% neutral buffered formalin.

    • Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • A board-certified veterinary pathologist should examine the slides for evidence of hepatocellular necrosis, inflammation, steatosis, and other abnormalities.

  • Data Analysis: Compare the biochemical and histopathological data between the treated and vehicle control groups.

Visualizing Workflows and Pathways

Workflow for Investigating Off-Target Effects

OffTargetWorkflow cluster_in_vitro In Vitro / In Silico Screening cluster_in_vivo In Vivo Assessment cluster_analysis Analysis and Mitigation in_silico In Silico Prediction (e.g., target prediction, docking) in_vitro_binding In Vitro Binding Assays (e.g., receptor panels) in_silico->in_vitro_binding in_vitro_functional In Vitro Functional Assays (e.g., cytotoxicity) in_vitro_binding->in_vitro_functional pk_pd Pharmacokinetics/ Pharmacodynamics in_vitro_functional->pk_pd in_vivo_tox In Vivo Toxicology Study (e.g., rodent model) pk_pd->in_vivo_tox histopath Histopathology in_vivo_tox->histopath clin_path Clinical Pathology (e.g., liver enzymes) in_vivo_tox->clin_path data_analysis Data Integration & Analysis histopath->data_analysis clin_path->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_opt Lead Optimization (Mitigate Off-Target Effects) sar->lead_opt HepatotoxicityPathway cluster_outcomes Cellular Damage Pathways This compound This compound Administration metabolism Hepatic Metabolism (e.g., CYP450) This compound->metabolism reactive_metabolite Reactive Metabolite Formation metabolism->reactive_metabolite protein_adducts Protein Adducts reactive_metabolite->protein_adducts oxidative_stress Oxidative Stress reactive_metabolite->oxidative_stress immune_response Immune Response (Hypersensitivity) reactive_metabolite->immune_response cell_death Hepatocellular Death (Necrosis) protein_adducts->cell_death oxidative_stress->cell_death immune_response->cell_death dili Drug-Induced Liver Injury (DILI) cell_death->dili

References

Technical Support Center: Oxycinchophen Animal Models of Gout

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing oxycinchophen (or its functionally equivalent uricase inhibitor, potassium oxonate) to induce animal models of gout and hyperuricemia.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound/potassium oxonate in inducing hyperuricemia?

A1: In most mammals, the enzyme uricase breaks down uric acid into the more soluble compound allantoin. Humans lack a functional uricase gene, which is a primary reason for higher baseline serum uric acid levels. This compound and its salt, potassium oxonate, act as competitive inhibitors of uricase.[1][2] By blocking this enzyme in animals like mice and rats, these compounds prevent the degradation of uric acid, causing it to accumulate in the blood and leading to hyperuricemia, which mimics the human condition.[3][4]

Q2: Why is a purine source like hypoxanthine or yeast extract often co-administered?

A2: While inhibiting uricase is key, providing an excess of purine precursors ensures a robust and sustained production of uric acid. Hypoxanthine is a direct precursor to xanthine, which is then converted to uric acid by the enzyme xanthine oxidase.[2][5] Yeast extract is rich in purines and can also be used to increase the substrate for uric acid production.[6][7] This combination of blocking uric acid breakdown and increasing its synthesis leads to a more stable and pronounced hyperuricemic state.[8]

Q3: What are the key differences between acute and chronic models of hyperuricemia?

A3: Acute models are typically induced over a short period, often with a single or a few consecutive daily doses of a uricase inhibitor and a purine source.[2][7] These models are useful for studying the immediate effects of hyperuricemia and for rapid screening of uric acid-lowering drugs. Chronic models involve longer-term administration, spanning several weeks to months, and may incorporate other factors like a high-fat diet to more closely mimic the slow progression of human gout, including the development of joint damage and tophi.[9]

Q4: Which animal species is more suitable, rats or mice?

A4: Both rats and mice are commonly used.[3] The choice often depends on the specific research question, cost, and handling considerations. Mice are smaller, requiring less compound, and have a wide range of available genetic strains.[10] Rats are larger, which can be advantageous for surgical procedures and collecting larger blood samples. Some studies suggest that certain rat strains may develop more consistent hyperuricemia.[11]

Troubleshooting Guide

Issue 1: High variability in serum uric acid (SUA) levels between animals in the same group.

  • Question: My SUA levels are highly variable, even within my control hyperuricemic group. What could be the cause?

  • Answer: High variability is a common challenge in these models.[6] Several factors can contribute:

    • Inconsistent Dosing: Ensure precise and consistent administration of this compound/potassium oxonate and the purine source. For oral gavage, variability in stomach content can affect absorption. For intraperitoneal injections, ensure the injection is truly intraperitoneal and not into subcutaneous fat or an organ.

    • Dietary Purines: Standard rodent chow can have variable purine content. Using a purified, defined-nutrient diet can help standardize purine intake across all animals.

    • Circadian Rhythm: Uric acid levels can fluctuate throughout the day. Blood collection should be performed at the same time for all animals to minimize this source of variation.

    • Animal Strain and Sex: Different strains of mice and rats can have different metabolic responses. It is also important to use animals of the same sex, as hormonal differences can influence purine metabolism.

    • Stress: Animal stress can influence various metabolic parameters. Ensure proper acclimatization and handling to minimize stress.

Issue 2: Failure to achieve a significant increase in serum uric acid.

  • Question: I'm not seeing a significant elevation in SUA levels compared to my vehicle control group. What should I check?

  • Answer: This can be due to several factors related to the induction agents and protocol:

    • Dosage: The doses of the uricase inhibitor and purine source may be too low for the specific animal strain and species you are using. Consult literature for validated dose ranges. For instance, a combination of 300 mg/kg potassium oxonate and 300 mg/kg hypoxanthine for 7 days has been shown to be effective in mice.[5]

    • Compound Stability: Ensure that your compounds are properly stored and that the solutions or suspensions are prepared fresh daily, as they can degrade. Potassium oxonate, for example, should be suspended in a vehicle like 0.5% sodium carboxymethylcellulose (CMC-Na).[5]

    • Administration Route: Intraperitoneal injection of the uricase inhibitor is often more reliable than oral gavage in producing consistent hyperuricemia.[7]

    • Timing of Measurement: The peak of hyperuricemia can be transient. Blood samples should be collected at the optimal time point after the final dose, which is often 1-3 hours post-administration in acute models.[12]

Issue 3: Signs of excessive toxicity or mortality in the animals.

  • Question: My animals are showing signs of severe distress or high mortality rates. What could be wrong?

  • Answer: While the goal is to induce hyperuricemia, excessive levels can lead to severe kidney damage and toxicity.

    • High Doses: The doses of the inducing agents may be too high. This can lead to acute kidney injury, characterized by sharp increases in serum creatinine and BUN.[6] Consider reducing the dosage or the duration of the treatment.

    • Renal Damage: The combination of high uric acid and certain inducing agents like adenine can be nephrotoxic.[7] If significant renal damage is not a desired part of your model, consider using a protocol without adenine.

    • Animal Health Status: Ensure that the animals are healthy and free from underlying conditions before starting the experiment.

Data Presentation: Quantitative Outcomes

The following tables summarize typical serum uric acid (SUA) levels achieved in different rat and mouse models of hyperuricemia.

Table 1: Serum Uric Acid Levels in a Rat Model of Acute Hyperuricemia (Data synthesized from a study using varying doses of hypoxanthine (HX) and oxonic acid potassium salt (OAPS))[12]

Treatment Group (Dose in mg/kg)Time PointSerum Uric Acid (μmol/L) (Mean ± SD)
Control3 h86 ± 10
HX (500) + OAPS (100)3 h781 ± 167
Control9 h75 ± 16
HX (500) + OAPS (100)9 h627 ± 291
Control12 h80 ± 15
HX (500) + OAPS (100)12 h366 ± 196

Table 2: Serum Uric Acid Levels in a Mouse Model of Hyperuricemia (Data synthesized from a study using potassium oxonate (PO) and adenine)[13]

Treatment GroupDay of StudySerum Uric Acid (μmol/L) (Mean ± SD)
Normal ControlDay 7~60 ± 10
Model (PO + Adenine)Day 7~180 ± 25
Benzbromarone TreatedDay 7~110 ± 15

Experimental Protocols

Protocol 1: Acute Hyperuricemia Model in Mice This protocol is adapted from methodologies that use potassium oxonate (PO) and hypoxanthine (HX).[5]

  • Animals: Male Kunming mice (or another suitable strain), 8-10 weeks old.

  • Acclimatization: House the animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

  • Reagent Preparation:

    • Prepare a suspension of potassium oxonate (PO) in 0.5% sodium carboxymethylcellulose (CMC-Na) at a concentration of 30 mg/mL.

    • Prepare a suspension of hypoxanthine (HX) in 0.5% CMC-Na at a concentration of 30 mg/mL.

    • Prepare fresh suspensions daily.

  • Induction Procedure:

    • For 7 consecutive days, administer treatments as follows:

    • Hyperuricemic Model Group: Administer hypoxanthine (300 mg/kg) by oral gavage. One hour later, administer potassium oxonate (300 mg/kg) by intraperitoneal injection.

    • Normal Control Group: Administer the vehicle (0.5% CMC-Na) following the same volume and route schedule.

    • Treatment Groups: Administer the test compound at the desired dose, typically 30-60 minutes before or after the induction agents, depending on the experimental design.

  • Sample Collection:

    • On the 8th day, 1-2 hours after the final administration of PO, collect blood via cardiac puncture or another approved method under anesthesia.

    • Separate serum by centrifugation and store at -80°C until analysis.

  • Biochemical Analysis:

    • Measure serum levels of uric acid, creatinine, and blood urea nitrogen (BUN) using commercially available kits.

Protocol 2: Chronic Gouty Arthritis Model in Mice This protocol is a conceptual synthesis based on newer models aiming to replicate chronic features of gout.[9]

  • Animals: Male C57BL/6 mice, 8 weeks old.

  • Diet: Switch mice to a high-fat diet (e.g., 45-60% kcal from fat) two weeks prior to induction and maintain throughout the study.

  • Reagent Preparation:

    • Prepare a sterile suspension of potassium oxonate (PO) in saline at a concentration of 15 mg/mL.

    • Prepare a sterile 0.1% solution of acetic acid in saline.

  • Induction Procedure (Duration: up to 4 months):

    • Daily: Administer potassium oxonate (150 mg/kg) via intraperitoneal injection.

    • Weekly: Inject 20 µL of 0.1% acetic acid into the right hind paw to create a mildly acidic local environment, which may facilitate MSU crystal formation.

    • Control Group: Administer saline injections and maintain on the high-fat diet.

  • Monitoring and Assessment:

    • Weekly: Measure paw volume/thickness using a plethysmometer or digital calipers to assess edema.

    • Bi-weekly: Assess arthritis severity using a clinical scoring system (e.g., 0-4 scale for redness, swelling).

    • Monthly: Collect blood for serum uric acid analysis.

  • Terminal Analysis:

    • At the end of the study, euthanize animals and collect hind paws for histopathological analysis (H&E staining for inflammation, synovial hyperplasia) and imaging (micro-CT for bone erosion).

    • Gomori's methenamine silver stain can be used to visualize MSU crystal deposits in tissue sections.[9]

Visualizations: Signaling Pathways

Purine Metabolism and Uric Acid Production

The following diagram illustrates the metabolic pathway leading to the formation of uric acid from purines. Uricase inhibitors like this compound/potassium oxonate block the final step of uric acid degradation in most animals.

Purine_Metabolism Purines Dietary & Endogenous Purines (Adenine, Guanine) Hypoxanthine Hypoxanthine Purines->Hypoxanthine XanthineOxidase1 Xanthine Oxidase (XDH/XO) Hypoxanthine->XanthineOxidase1 Xanthine Xanthine XanthineOxidase2 Xanthine Oxidase (XDH/XO) Xanthine->XanthineOxidase2 UricAcid Uric Acid Uricase Uricase UricAcid->Uricase Allantoin Allantoin (excreted) XanthineOxidase1->Xanthine XanthineOxidase2->UricAcid Uricase->Allantoin Inhibitor This compound / Potassium Oxonate Inhibitor->Uricase Inhibits

Caption: Pathway of uric acid synthesis and the inhibitory action of this compound.

MSU Crystal-Induced NLRP3 Inflammasome Activation

This diagram shows the signaling cascade initiated by monosodium urate (MSU) crystals in immune cells, leading to the production of the pro-inflammatory cytokine IL-1β, a key mediator in acute gout attacks.

NLRP3_Inflammasome cluster_cell Macrophage ProIL1B Pro-IL-1β (inactive) Caspase1 Active Caspase-1 ProIL1B->Caspase1 Cleavage NFkB NF-κB NFkB->ProIL1B Transcription NLRP3_complex NLRP3 Inflammasome (ASC, Pro-Caspase-1) NLRP3_complex->Caspase1 Cleaves Pro-Caspase-1 IL1B IL-1β (active) Caspase1->IL1B Inflammation Acute Gouty Inflammation IL1B->Inflammation MSU_crystal MSU Crystal MSU_crystal->NLRP3_complex Signal 2: Activation (via K+ efflux, ROS, etc.) TLR TLR2/4 MSU_crystal->TLR Signal 1: Priming TLR->NFkB

Caption: MSU crystals trigger inflammation via the NLRP3 inflammasome pathway.

References

Technical Support Center: Optimizing Dosage for Reproducible Hepatotoxicity with Oxycinchophen

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on inducing reproducible hepatotoxicity with oxycinchophen is limited in publicly available scientific literature. The following guidance is based on information available for its parent compound, cinchophen, and established principles of drug-induced liver injury (DILI) research. Researchers should exercise caution and conduct thorough dose-finding studies.

Frequently Asked Questions (FAQs)

Q1: We are unable to find a standard, validated protocol for inducing hepatotoxicity with this compound in our animal models. Where can we find one?

A1: Currently, there is no widely published, standardized protocol specifically for this compound-induced hepatotoxicity in preclinical models. Much of the available data pertains to clinical case reports of its parent compound, cinchophen, and is historical.[1][2][3] Researchers will likely need to develop and validate an in-house protocol. This guide provides a starting point for such a development process, based on general principles of DILI models.[4][5][6][7][8]

Q2: What is the likely mechanism of this compound-induced hepatotoxicity?

A2: The precise mechanism for this compound is not well-elucidated. However, based on its parent compound, cinchophen, and general mechanisms of idiosyncratic DILI, it is hypothesized to involve the formation of reactive metabolites, leading to cellular stress.[9][10] Key events may include oxidative stress, mitochondrial dysfunction, and the initiation of pro-death signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway.[11][12] An immune-mediated component, where drug-protein adducts act as neoantigens, is also a plausible mechanism.[10][13]

Q3: We are observing high variability in liver injury between our experimental animals. What could be the cause?

A3: High variability is a common challenge in DILI models, particularly with compounds suspected of causing idiosyncratic reactions.[11] Factors contributing to variability can include genetic differences between animals, variations in gut microbiota, diet, and the specific formulation and administration of the compound. For instance, differences in cytochrome P450 enzyme activity can alter the rate of reactive metabolite formation.[4] See the Troubleshooting Guide for strategies to mitigate variability.

Q4: What are the expected biochemical and histological markers of hepatotoxicity for this compound?

A4: Expected biochemical markers include elevated serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[7] Histologically, you might observe centrilobular necrosis, inflammatory cell infiltration, and potentially signs of cholestasis, depending on the specific mechanism.[4]

Hypothetical Experimental Protocol for this compound-Induced Hepatotoxicity in Rodents

This protocol is a template and requires optimization for your specific research goals and animal model.

1. Animal Model:

  • Species: Sprague-Dawley rats or C57BL/6 mice are commonly used in hepatotoxicity studies.[5][14]

  • Sex: Female animals may show different sensitivity. Consider using both sexes initially or choosing one based on preliminary data.

  • Age/Weight: Use animals of a consistent age and weight (e.g., 8-10 weeks old, 200-250g for rats).

2. This compound Preparation and Dosing:

  • Vehicle: Selection is critical. A non-toxic vehicle such as corn oil, olive oil, or a 0.5% methylcellulose solution is recommended. Test the vehicle alone to ensure it does not cause liver injury.

  • Dosage: Based on historical human data for cinchophen (approx. 300 mg/day), a starting point for dose-finding in rodents could be in the range of 50-200 mg/kg. A dose-escalation study is essential.

  • Route of Administration: Oral gavage is a common and clinically relevant route.[5] Intraperitoneal injection can also be used but may have different pharmacokinetic and toxicity profiles.[4]

  • Frequency and Duration: Consider both acute (single high dose) and sub-chronic (daily dosing for 7-28 days) models to investigate different aspects of hepatotoxicity.

3. Experimental Procedure:

  • Acclimatization: Allow animals to acclimate for at least one week before the experiment.

  • Grouping:

    • Group 1: Vehicle control

    • Group 2: Low-dose this compound

    • Group 3: Mid-dose this compound

    • Group 4: High-dose this compound

    • (Optional) Group 5: Positive control (e.g., acetaminophen 300 mg/kg)

  • Monitoring: Monitor animals daily for clinical signs of toxicity (weight loss, lethargy, ruffled fur).

  • Sample Collection: Collect blood samples (e.g., via tail vein or terminal cardiac puncture) for biochemical analysis at baseline and selected time points post-dosing.

  • Necropsy: At the end of the study, euthanize animals and collect liver tissue for histopathological analysis and other molecular assays.

4. Endpoint Analysis:

  • Biochemistry: Measure serum ALT and AST levels.

  • Histopathology: Formalin-fix and paraffin-embed liver tissue. Stain with Hematoxylin and Eosin (H&E) to assess for necrosis, inflammation, and steatosis.

  • Molecular Analysis (Optional): Analyze liver tissue for markers of oxidative stress (e.g., malondialdehyde), apoptosis (e.g., caspase-3 activity), and gene expression changes related to stress response pathways.

Quantitative Data Summary

The following table is based on historical clinical data for the parent compound, cinchophen, and is provided for context. It is not direct experimental data from animal models.

CompoundSpeciesDosageDurationObserved Hepatotoxic Effects
CinchophenHuman~300 mg/day3-4 monthsAcute hepatitis, severe hepatic failure

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No significant liver injury observed - Insufficient dose- Inappropriate vehicle or poor bioavailability- Animal strain is resistant- Short duration of exposure- Conduct a dose-escalation study to find the maximally tolerated dose.- Try a different vehicle (e.g., oil-based vs. aqueous suspension).- Consider a different, more susceptible rodent strain.- Extend the duration of the study (e.g., from 7 to 28 days).
High inter-animal variability - Inconsistent dosing technique- Genetic variability within the animal colony- Differences in food intake (affects drug metabolism)- Underlying subclinical infections- Ensure all technicians are proficient in the chosen administration route.- Use animals from a single, reputable supplier.- Consider fasting animals overnight before dosing to standardize metabolic state.- Maintain a high standard of animal husbandry and monitor for any signs of illness.
High mortality in high-dose groups - Dose is too high, causing acute systemic toxicity rather than specific hepatotoxicity- Reduce the highest dose in your study.- Implement a staggered dosing schedule to allow for adaptation.- Monitor animals more frequently for early signs of distress.
Contradictory results with literature - Different animal strain, sex, or age- Purity and formulation of the this compound used- Different experimental conditions (e.g., diet, housing)- Carefully document all experimental parameters.- Obtain a certificate of analysis for the test compound.- Acknowledge these differences when interpreting and reporting your findings.

Visualizations

Signaling Pathway for Potential this compound-Induced Hepatotoxicity

DILI_Pathway This compound This compound Metabolism Hepatic Metabolism (e.g., CYP450) This compound->Metabolism ReactiveMetabolite Reactive Metabolite Metabolism->ReactiveMetabolite ProteinAdducts Protein Adducts ReactiveMetabolite->ProteinAdducts OxidativeStress Oxidative Stress (ROS) ReactiveMetabolite->OxidativeStress ImmuneResponse Immune Response (Neoantigen) ProteinAdducts->ImmuneResponse Mitochondria Mitochondrial Dysfunction JNK JNK Activation Mitochondria->JNK Necrosis Necrosis Mitochondria->Necrosis OxidativeStress->Mitochondria Apoptosis Apoptosis JNK->Apoptosis HepatocyteInjury Hepatocyte Injury Apoptosis->HepatocyteInjury Necrosis->HepatocyteInjury ImmuneResponse->HepatocyteInjury

Caption: Hypothesized signaling pathway for this compound hepatotoxicity.

Experimental Workflow for Developing a Hepatotoxicity Model

Experimental_Workflow Start Start: Protocol Development DoseFinding 1. Dose-Finding Study (Acute Toxicity) Start->DoseFinding SubchronicStudy 2. Sub-chronic Dosing Study DoseFinding->SubchronicStudy Monitoring 3. In-life Monitoring (Weight, Clinical Signs) SubchronicStudy->Monitoring Sampling 4. Sample Collection (Blood, Tissues) Monitoring->Sampling Analysis 5. Endpoint Analysis (Biochemistry, Histology) Sampling->Analysis Data 6. Data Interpretation & Protocol Refinement Analysis->Data End End: Reproducible Model Data->End

Caption: Workflow for establishing a reproducible hepatotoxicity model.

References

Troubleshooting inconsistent results in oxycinchophen assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxycinchophen assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

This compound is a quinoline derivative that has been investigated for its anti-inflammatory and uricosuric properties. Accurate quantification is crucial for pharmacokinetic studies, dose-response assessments, and toxicity evaluations to ensure the safety and efficacy of potential therapeutic applications.

Q2: What are the common analytical methods for this compound quantification?

The most common analytical methods for the quantification of this compound and related quinoline derivatives include High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry. These methods offer a balance of sensitivity, specificity, and accessibility for most research laboratories.

Q3: What are the critical factors to consider when developing an this compound assay?

Key factors include the choice of analytical method, sample preparation, selection of appropriate solvents and mobile phases, pH of the solutions, and the stability of this compound under experimental conditions. Method validation according to ICH guidelines is essential to ensure reliable and reproducible results.

Troubleshooting Guides

Inconsistent Results in HPLC-UV Assays

Q4: My retention times for this compound are shifting between injections. What could be the cause?

Inconsistent retention times in HPLC are a common issue that can be attributed to several factors:

  • Mobile Phase Composition: Inadequate mixing or changes in the solvent ratio can lead to retention time drift. Ensure the mobile phase is thoroughly mixed and degassed.

  • Column Temperature: Fluctuations in column temperature can affect retention. The use of a column oven is highly recommended to maintain a stable temperature.

  • Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can cause variations in the flow rate.

  • Column Equilibration: Insufficient equilibration time between runs can lead to shifting retention times. Ensure the column is fully equilibrated with the mobile phase before each injection.

Q5: I am observing peak tailing or fronting for my this compound peak. How can I resolve this?

Peak asymmetry can compromise the accuracy of quantification. Here are potential causes and solutions:

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample.

  • Secondary Interactions: Silanol groups on the silica-based column can interact with the analyte, causing peak tailing. Using a highly deactivated column or adding a competing base to the mobile phase can mitigate this.

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Degradation: A void at the head of the column or contamination can lead to poor peak shape. Reversing and flushing the column or replacing it may be necessary.

Q6: The baseline of my chromatogram is noisy or drifting. What should I do?

A stable baseline is essential for accurate peak integration. Common causes of baseline issues include:

  • Contaminated Mobile Phase: Impurities in the solvents or microbial growth can cause a noisy or drifting baseline. Use high-purity solvents and prepare fresh mobile phase daily.

  • Detector Issues: A dirty flow cell or a failing lamp in the UV detector can lead to baseline problems. Clean the flow cell according to the manufacturer's instructions and check the lamp's energy output.

  • Air Bubbles: Air bubbles in the pump or detector will cause baseline spikes. Ensure the mobile phase is properly degassed and purge the system if necessary.

Inaccurate Results in UV-Vis Spectrophotometric Assays

Q7: The absorbance readings for my this compound standards are not linear. What could be the issue?

A non-linear standard curve can lead to inaccurate quantification. Consider the following:

  • Concentration Range: The linear range of an assay is finite. If your higher concentration standards are deviating from linearity, they may be outside the dynamic range of the instrument or the assay chemistry. Prepare a more diluted set of standards.

  • Inaccurate Standard Preparation: Errors in serial dilutions are a common source of non-linearity. Carefully prepare fresh standards.

  • Interference: Contaminants in the solvent or cuvettes can absorb at the same wavelength as this compound, affecting the readings. Use high-purity solvents and clean cuvettes thoroughly.

Q8: I am getting poor reproducibility between replicate measurements. What are the likely causes?

Poor reproducibility can stem from several sources:

  • Inconsistent Pipetting: Inaccurate or inconsistent pipetting of samples and reagents will lead to variability. Ensure your pipettes are calibrated and use proper pipetting technique.

  • Sample Evaporation: If working with small volumes in open containers (like 96-well plates), evaporation can concentrate the samples over time. Use plate seals to minimize evaporation.

  • Temperature Fluctuations: The rate of color development in some assays can be temperature-dependent. Ensure all samples and reagents are at the same temperature and incubate them in a temperature-controlled environment.

  • Cuvette Contamination: Any residue or fingerprints on the cuvette can interfere with the light path. Clean and handle cuvettes with care, touching only the frosted sides.

Data Presentation

The following tables present example data for a validated HPLC-UV method for the analysis of a quinoline derivative, which can be used as a reference for expected performance in an this compound assay.

Table 1: Example Linearity Data for a Quinoline Derivative HPLC-UV Assay

Concentration (µg/mL)Peak Area (mAU*s)
15.2
525.8
1051.5
25128.1
50254.9
Correlation Coefficient (R²) 0.9998

Table 2: Example Precision and Accuracy Data for a Quinoline Derivative HPLC-UV Assay

Spiked Concentration (µg/mL)Measured Concentration (µg/mL) (Mean ± SD, n=6)Precision (%RSD)Accuracy (% Recovery)
55.05 ± 0.122.38101.0
2524.88 ± 0.451.8199.5
5050.32 ± 0.781.55100.6

Table 3: Example Stability Data for a Quinoline Derivative in Solution (Autosampler at 4°C)

Time (hours)Concentration (µg/mL)% of Initial Concentration
025.1100.0
624.999.2
1225.099.6
2424.798.4

Experimental Protocols

HPLC-UV Method for Quantification of this compound

This protocol provides a general framework. Method optimization and validation are required for specific applications.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 3.0) in a ratio of 40:60 (v/v). The exact ratio should be optimized for best separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by scanning a standard solution of this compound (typically in the range of 230-350 nm).

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.

    • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation (from a biological matrix):

    • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of cold acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

    • Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

    • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Colorimetric Assay for this compound (Conceptual)

This is a conceptual protocol for a potential colorimetric assay. Development and validation would be required.

  • Principle: This assay could be based on the reaction of the quinoline ring of this compound with a chromogenic reagent in an acidic medium to produce a colored product.

  • Reagents:

    • This compound standards.

    • Chromogenic reagent (e.g., a diazonium salt).

    • Acidic buffer (e.g., citrate buffer, pH 4.0).

    • Quenching solution.

  • Procedure:

    • Pipette 50 µL of standards and samples into the wells of a 96-well plate.

    • Add 100 µL of the chromogenic reagent to each well.

    • Incubate at room temperature for 15 minutes.

    • Add 50 µL of the quenching solution to stop the reaction.

    • Read the absorbance at the wavelength of maximum absorbance of the colored product using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Construct a standard curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of this compound in the samples from the standard curve.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Inconsistent this compound Assay Results start Inconsistent Results issue_type Identify Assay Type start->issue_type hplc HPLC-UV Assay issue_type->hplc HPLC uv_vis UV-Vis Assay issue_type->uv_vis UV-Vis hplc_issue Identify HPLC Issue hplc->hplc_issue uv_vis_issue Identify UV-Vis Issue uv_vis->uv_vis_issue retention_time Retention Time Shift hplc_issue->retention_time Retention Time peak_shape Poor Peak Shape hplc_issue->peak_shape Peak Shape baseline Noisy/Drifting Baseline hplc_issue->baseline Baseline solution_rt Check Mobile Phase Check Column Temp Check Pump Flow Ensure Equilibration retention_time->solution_rt solution_peak Dilute Sample Use Deactivated Column Match Injection Solvent Replace Column peak_shape->solution_peak solution_baseline Use Fresh Mobile Phase Clean Flow Cell Degas Solvents baseline->solution_baseline linearity Non-Linear Standard Curve uv_vis_issue->linearity Linearity reproducibility Poor Reproducibility uv_vis_issue->reproducibility Reproducibility solution_linearity Dilute Standards Prepare Fresh Standards Use Clean Cuvettes linearity->solution_linearity solution_repro Calibrate Pipettes Use Plate Seals Control Temperature Clean Cuvettes reproducibility->solution_repro end Consistent Results solution_rt->end solution_peak->end solution_baseline->end solution_linearity->end solution_repro->end

Caption: Troubleshooting workflow for inconsistent this compound assay results.

DILI_Pathway Potential Signaling Pathway for this compound-Induced Hepatotoxicity cluster_cell Hepatocyte This compound This compound Metabolites ROS Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria ASK1 ASK1 ROS->ASK1 Raf Raf ROS->Raf Mitochondria->ASK1 Necrosis Necrosis Mitochondria->Necrosis MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK Apoptosis Apoptosis JNK->Apoptosis MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2->Apoptosis Cell_Death Hepatocyte Cell Death Apoptosis->Cell_Death Necrosis->Cell_Death

Caption: Potential signaling pathway for drug-induced liver injury.

Technical Support Center: Identifying and Minimizing Impurities in Oxycinchophen Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of oxycinchophen. The content is structured to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the common method for synthesizing this compound? A1: this compound, also known as 3-hydroxy-2-phenylcinchoninic acid, is typically synthesized via the Doebner reaction.[1][2][3] This is a three-component condensation reaction involving aniline, benzaldehyde, and pyruvic acid, usually conducted in a solvent like ethanol under reflux conditions.[1]

Q2: What are the primary categories of impurities I might encounter in this compound synthesis? A2: Impurities in this compound synthesis can be classified into three main groups:

  • Organic Impurities: These include unreacted starting materials, reaction intermediates, by-products from side reactions, and degradation products.

  • Inorganic Impurities: These may arise from reagents, catalysts, or the reaction vessel itself.

  • Residual Solvents: These are solvents used during the synthesis or purification stages that have not been fully removed from the final product.

Q3: Why am I observing a low yield in my this compound synthesis? A3: Low yields in the Doebner synthesis of this compound can stem from several factors. The reaction is known to sometimes produce low yields.[4][5] Potential causes include the decomposition of pyruvic acid at high temperatures and the formation of various by-products through side reactions.[4][5] Optimizing reaction conditions and the purification process is crucial for improving the yield.

Q4: What are the recommended analytical techniques for identifying and quantifying impurities in my final product? A4: A comprehensive approach to impurity profiling typically involves a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is a standard technique for separating and quantifying impurities.[6] For structural elucidation, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are highly effective.[6][7]

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound synthesis in a question-and-answer format.

Problem Encountered Potential Cause Recommended Solution
An unexpected peak appears in the HPLC chromatogram of my purified product. This indicates the presence of a process-related impurity or a degradation product.1. Utilize LC-MS to determine the molecular weight of the unknown impurity. 2. Based on the molecular weight and the Doebner reaction mechanism, postulate potential structures (refer to Table 1). 3. If the impurity is present in a sufficient quantity, isolate it (e.g., via preparative HPLC) and perform NMR spectroscopy for structural confirmation. 4. Optimize the reaction conditions (e.g., temperature, reactant ratios, reaction time) to minimize the formation of this impurity. 5. Refine the purification method, for instance, by trying a different recrystallization solvent or employing column chromatography.
My final this compound product is discolored. The color may be due to the presence of colored by-products, which can form from the oxidation of reactants or intermediates, or from polymerization reactions.1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Ensure the starting materials, particularly aniline and benzaldehyde, are of high purity, as trace contaminants can lead to colored impurities. 3. Control the reaction temperature, as excessive heat can promote the formation of polymeric tars. 4. Consider treating the crude product with activated charcoal during the recrystallization process to adsorb colored impurities.
I am experiencing inconsistent and low yields. This can be due to variability in the quality of starting materials or suboptimal reaction conditions.1. Verify the purity of all reactants before use. 2. Systematically optimize the reaction parameters. A Design of Experiments (DoE) approach can be valuable to identify the optimal temperature, concentration, and reaction time. 3. Control the rate of addition of pyruvic acid. A slow, dropwise addition to the heated mixture of aniline and benzaldehyde can suppress its thermal decomposition and reduce the formation of by-products.[4][5]
GC-MS analysis indicates the presence of residual solvent. This is typically due to inadequate drying of the final product.1. Dry the purified this compound under vacuum at a suitable temperature for an extended period. 2. Select a recrystallization solvent that allows for good crystal formation and is easily removed under vacuum.

Data Presentation

The following table summarizes potential impurities that may arise during the synthesis of this compound, based on the reactants and the Doebner reaction mechanism.

Table 1: Potential Impurities in this compound Synthesis

Potential Impurity Potential Source/Formation Molecular Weight ( g/mol ) Recommended Analytical Technique(s)
AnilineUnreacted starting material93.13HPLC, GC-MS
BenzaldehydeUnreacted starting material106.12HPLC, GC-MS
Pyruvic acidUnreacted starting material88.06HPLC, LC-MS
Benzylidene-anilineReaction intermediate (Schiff base) from the condensation of aniline and benzaldehyde.181.24HPLC, LC-MS
2-Oxo-4-phenyl-3-butenoic acidBy-product from the aldol condensation of benzaldehyde and pyruvic acid.176.17HPLC, LC-MS

Experimental Protocols

Protocol 1: Synthesis of this compound via the Doebner Reaction

  • In a round-bottom flask fitted with a reflux condenser, dissolve aniline (1.0 eq.) and benzaldehyde (1.0 eq.) in absolute ethanol.

  • Heat the mixture to reflux.

  • In a separate flask, dissolve pyruvic acid (1.1 eq.) in absolute ethanol.

  • Add the pyruvic acid solution dropwise to the refluxing mixture over a period of approximately one hour.

  • Maintain the reflux for an additional 3 to 4 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the precipitated crude product by filtration.

  • Wash the solid with cold ethanol to remove soluble impurities.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or glacial acetic acid.

  • Dry the purified this compound under vacuum.

Protocol 2: Impurity Profiling using High-Performance Liquid Chromatography (HPLC)

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using acetonitrile and water, both containing 0.1% formic acid, is a common starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: A UV detector set at appropriate wavelengths (e.g., 254 nm and 320 nm) to detect both the main compound and potential impurities.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_result Result Reactants Aniline, Benzaldehyde, Pyruvic Acid Reaction Doebner Reaction Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification_Step Recrystallization Crude_Product->Purification_Step Pure_Product Purified this compound Purification_Step->Pure_Product Analytical_Methods HPLC, LC-MS, GC-MS Pure_Product->Analytical_Methods Impurity_Profile Impurity Profile & Purity Data Analytical_Methods->Impurity_Profile

Caption: Workflow for the synthesis, purification, and analysis of this compound.

logical_relationship cluster_investigation Investigation cluster_action Corrective Actions cluster_outcome Outcome Start Problem Identified: Low Yield / High Impurity Check_Reactants 1. Verify Reactant Purity Start->Check_Reactants Review_Conditions 2. Assess Reaction Conditions Check_Reactants->Review_Conditions Purify_Reactants Purify Starting Materials Check_Reactants->Purify_Reactants if impure Identify_Impurities 3. Characterize Impurities (HPLC, LC-MS) Review_Conditions->Identify_Impurities Optimize_Reaction Optimize Reaction Parameters Review_Conditions->Optimize_Reaction if suboptimal Refine_Purification Improve Purification Method Identify_Impurities->Refine_Purification if identified Goal High Yield & Purity Purify_Reactants->Goal Optimize_Reaction->Goal Refine_Purification->Goal

Caption: Logical troubleshooting approach for this compound synthesis optimization.

References

Addressing high background noise in oxycinchophen fluorescence assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high background noise and other common issues encountered during oxycinchophen fluorescence assays.

Frequently Asked Questions (FAQs)

Q1: What are the expected fluorescence properties of this compound?

Q2: What are the primary causes of high background noise in fluorescence assays?

A2: High background noise in fluorescence assays can originate from several sources:

  • Autofluorescence: Endogenous fluorescence from biological materials such as cells, proteins (like NADH and flavins), and culture media components (like phenol red and serum).[1][2][3]

  • Non-specific Binding: The fluorescent probe (this compound) or other labeled reagents binding to surfaces or molecules other than the intended target.[4]

  • Reagent and Buffer Contamination: Fluorescent impurities in solvents, buffers, or assay reagents.

  • Instrumental Noise: Electronic noise from the detector (e.g., photomultiplier tube) and stray light within the instrument.[5]

  • Well-to-Well Crosstalk: Signal from a highly fluorescent well "leaking" into adjacent wells.

Q3: How can I minimize autofluorescence from my biological samples?

A3: To minimize autofluorescence, consider the following strategies:

  • Use a Low-Autofluorescence Medium: If working with live cells, switch to a phenol red-free and serum-free (or low-serum) medium for the final assay steps.[3][6]

  • Optimize Fixation: If fixation is required, use paraformaldehyde instead of glutaraldehyde, and keep fixation times to a minimum. Aldehyde-based fixatives can generate fluorescent products.[1][7]

  • Wavelength Selection: Use fluorophores that excite and emit at longer wavelengths (red or far-red) where cellular autofluorescence is typically lower.[3][8]

  • Background Subtraction: Measure the fluorescence of a control sample that has not been treated with the fluorescent probe and subtract this value from your experimental samples.[9]

Q4: What are best practices for preparing and handling this compound solutions?

A4: Proper handling of this compound is crucial for reproducible results.

  • Solubility: Ensure this compound is fully dissolved in a suitable solvent before diluting it into your assay buffer. Aggregates can cause light scattering and increase background.

  • Concentration Optimization: Titrate the concentration of this compound to find the optimal balance between signal intensity and background noise. Excessive concentrations can lead to high, non-specific background.[9]

  • Storage: Store stock solutions protected from light to prevent photobleaching.

Troubleshooting Guides

Issue 1: High Background Fluorescence in All Wells (Including Blanks)
Potential Cause Troubleshooting Step Expected Outcome
Contaminated Assay Buffer or Reagents Prepare fresh buffers using high-purity water and reagents. Test each component individually for fluorescence.Reduction in background signal in blank wells.
Autofluorescent Microplates Use black, opaque microplates designed for fluorescence assays to minimize background and well-to-well crosstalk.Lower background and improved signal-to-noise ratio.
High Detector Gain/Voltage Reduce the gain or voltage setting on the plate reader.Decreased background signal, though signal from the sample will also decrease. Optimize for the best signal-to-background ratio.
Incorrect Filter Set or Wavelengths Verify that the excitation and emission filters or monochromator settings match the optimal wavelengths for this compound.Maximized specific signal and minimized background.
Issue 2: High Background in Sample Wells but Not in Blanks
Potential Cause Troubleshooting Step Expected Outcome
Cellular or Sample Autofluorescence Include an "unlabeled" control (cells/sample without this compound) to quantify the level of autofluorescence. Use a low-autofluorescence medium for the assay.Accurate measurement of sample-specific background, allowing for proper background subtraction.
Non-specific Binding of this compound - Optimize washing steps to remove unbound probe.[4][9]- Include a blocking agent (e.g., Bovine Serum Albumin - BSA) in your assay buffer.[4]- Reduce the concentration of this compound.[9]Lower background signal in sample wells and improved specificity.
Precipitation of this compound Visually inspect wells for any precipitate. Ensure the final concentration of any organic solvent used to dissolve this compound is compatible with your aqueous assay buffer.Clear solutions in wells and reduced light scattering.

Experimental Protocols

Protocol 1: Determination of Optimal Excitation and Emission Wavelengths for this compound
  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Prepare a Working Solution: Dilute the stock solution to a final concentration of 10 µM in the assay buffer (e.g., PBS, pH 7.4).

  • Excitation Scan: a. Set the emission wavelength of a scanning spectrofluorometer to an estimated value (e.g., 475 nm). b. Scan a range of excitation wavelengths (e.g., 300 nm to 450 nm). c. Identify the wavelength that gives the maximum fluorescence intensity. This is the optimal excitation wavelength.

  • Emission Scan: a. Set the excitation wavelength to the optimum determined in the previous step. b. Scan a range of emission wavelengths (e.g., 400 nm to 600 nm). c. The wavelength at the peak of the fluorescence emission is the optimal emission wavelength.

Protocol 2: General Workflow for an this compound-Based Fluorescence Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement & Analysis prep_reagents Prepare Assay Buffer and Reagents add_samples Add Samples to Microplate Wells prep_reagents->add_samples prep_oxy Prepare this compound Working Solution add_oxy Add this compound to Wells prep_oxy->add_oxy prep_samples Prepare Samples (e.g., Cells, Protein) prep_samples->add_samples add_samples->add_oxy incubate Incubate as Required add_oxy->incubate read_plate Read Fluorescence on Plate Reader incubate->read_plate analyze_data Analyze Data (Background Subtraction) read_plate->analyze_data

Caption: General workflow for a typical this compound fluorescence assay.

Signaling Pathways and Logical Relationships

Troubleshooting Logic for High Background Noise

G cluster_reagent_issues Reagent/Instrument Issues cluster_sample_issues Sample-Specific Issues start High Background Noise Observed q1 Is background high in blank wells? start->q1 a1 Check for contaminated buffers/reagents q1->a1 Yes b1 Measure and subtract autofluorescence q1->b1 No a2 Use low-fluorescence microplates a1->a2 a3 Optimize reader gain/voltage a2->a3 b2 Optimize washing steps and blocking agents b1->b2 b3 Titrate this compound concentration b2->b3

Caption: Decision tree for troubleshooting high background noise.

References

Validation & Comparative

A Tale of Two Uricosurics: A Comparative Guide to Benzbromarone and the Historical Oxycinchophen in Urate Transport Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of hyperuricemia treatment, the inhibition of renal urate transport is a cornerstone of therapy. This guide provides a detailed comparison of two uricosuric agents: benzbromarone, a potent and well-characterized inhibitor of urate transporter 1 (URAT1), and oxycinchophen, a historical compound with a less defined legacy. While benzbromarone remains a subject of significant research and clinical interest, data on this compound is sparse, reflecting a bygone era of drug development. This comparison aims to provide a comprehensive overview based on available scientific literature, highlighting the evolution of our understanding of urate transport pharmacology.

Introduction to Urate Transport and its Pharmacological Inhibition

Hyperuricemia, characterized by elevated serum urate levels, is a key risk factor for the development of gout, a painful inflammatory arthritis. The kidneys play a pivotal role in maintaining urate homeostasis, with approximately 90% of filtered urate being reabsorbed in the proximal tubules.[1] This reabsorption is primarily mediated by URAT1, a member of the organic anion transporter (OAT) family encoded by the SLC22A12 gene.[1] Consequently, inhibition of URAT1 is a primary strategy for increasing uric acid excretion (uricosuria) and lowering serum urate levels. Other transporters involved in the complex interplay of urate handling in the kidney include Organic Anion Transporters (OAT1, OAT3, and OAT4) and the ATP-binding cassette transporter G2 (ABCG2), which are involved in both urate secretion and reabsorption.

Uricosuric drugs exert their effects by inhibiting these transport proteins, thereby promoting the net excretion of uric acid. This guide will delve into the mechanisms and available data for two such agents, benzbromarone and this compound.

Mechanism of Action and Inhibitory Profile

Benzbromarone: A Potent and Well-Characterized URAT1 Inhibitor

Benzbromarone is a highly potent inhibitor of URAT1.[2][3] Its mechanism of action has been extensively studied, with recent cryo-electron microscopy studies revealing the structural basis of its inhibitory activity.[2][4] Benzbromarone binds to the central cavity of URAT1, occupying the urate binding site and stabilizing the transporter in an inward-facing conformation. This effectively blocks the reabsorption of urate from the renal tubules back into the bloodstream.[2][4]

Beyond its primary target, benzbromarone also exhibits inhibitory activity against other transporters involved in urate homeostasis, albeit with lower potency compared to its effect on URAT1.

This compound: A Historical Perspective

This compound, chemically known as 3-hydroxy-2-phenylcinchoninic acid, is an older compound classified as an antirheumatic and uricosuric agent.[4][5] It belongs to the quinoline class of compounds.[5] Historical literature suggests its use in conditions like gout. However, detailed mechanistic studies comparable to those for benzbromarone are not available in the public domain. It is presumed to act by inhibiting renal urate reabsorption, but its specific molecular targets and binding kinetics have not been characterized with modern techniques. Concerns regarding its toxicity, a known issue with older cinchophen derivatives, likely led to a decline in its use and a lack of further investigation.

Quantitative Comparison of Inhibitory Activity

A direct quantitative comparison of the inhibitory potency of this compound and benzbromarone is not feasible due to the lack of publicly available experimental data for this compound. The following table summarizes the available data for benzbromarone's inhibitory activity against key urate transporters.

TransporterDrugIC50 (μM)SpeciesReference
URAT1 Benzbromarone0.22Human[2]
Benzbromarone0.425Humanized Rat[3]
OAT1 BenzbromaroneModest InhibitionHuman
OAT3 BenzbromaroneModest InhibitionHuman
ABCG2 BenzbromaroneModest InhibitionHuman

Note: "Modest Inhibition" indicates that while some inhibitory effect has been reported, specific IC50 values are not consistently available or are significantly higher than for the primary target.

Experimental Protocols

The following is a representative experimental protocol for assessing the inhibitory activity of compounds on urate transport, based on methodologies used in studies of benzbromarone.

In Vitro Urate Transport Inhibition Assay

1. Cell Culture and Transporter Expression:

  • Human embryonic kidney (HEK293) cells are commonly used.

  • Cells are transiently or stably transfected with a plasmid encoding the human urate transporter of interest (e.g., hURAT1, hOAT1, hOAT3, hABCG2). A control group of cells is transfected with an empty vector.

  • Transfected cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

2. Urate Uptake Assay:

  • Cells are seeded in 24-well plates and grown to confluence.

  • On the day of the assay, the culture medium is removed, and the cells are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

  • The cells are then pre-incubated for 10-15 minutes with the transport buffer containing various concentrations of the test compound (e.g., benzbromarone) or vehicle control (e.g., DMSO).

  • The uptake is initiated by adding the transport buffer containing [14C]-labeled uric acid and the test compound.

  • The uptake is allowed to proceed for a specified time (e.g., 5-15 minutes) at 37°C.

  • The reaction is stopped by rapidly washing the cells with ice-cold transport buffer.

3. Measurement of Urate Uptake:

  • The cells are lysed using a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • The radioactivity in the cell lysates is measured using a liquid scintillation counter.

  • The protein concentration in each well is determined using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

4. Data Analysis:

  • The transporter-specific uptake is calculated by subtracting the uptake in cells transfected with the empty vector from the uptake in cells expressing the transporter.

  • The inhibitory effect of the compound is expressed as a percentage of the control (vehicle-treated) uptake.

  • The half-maximal inhibitory concentration (IC50) is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Experimental Workflows

Renal Urate Transport Pathway and Inhibition

The following diagram illustrates the key transporters involved in urate reabsorption and secretion in a renal proximal tubule cell and the inhibitory action of benzbromarone on URAT1.

G Renal Urate Transport and Benzbromarone Inhibition cluster_lumen Tubular Lumen (Urine) cluster_cell Proximal Tubule Cell cluster_blood Blood lumen Urate URAT1 URAT1 Urate Reabsorption lumen->URAT1 Reabsorption blood Urate URAT1->blood Enters Bloodstream OATs OAT1/3 Urate Secretion (Basolateral) OATs->lumen ABCG2 ABCG2 Urate Secretion (Apical) ABCG2->lumen Secretion blood->OATs Secretion benzbromarone Benzbromarone benzbromarone->URAT1 Inhibition

Caption: Mechanism of renal urate transport and inhibition by benzbromarone.

Experimental Workflow for IC50 Determination

The following diagram outlines the typical workflow for determining the IC50 value of a urate transport inhibitor.

G Workflow for IC50 Determination of a Urate Transport Inhibitor start Start cell_culture Cell Culture and Transfection with Urate Transporter start->cell_culture seeding Seed Cells in Multi-well Plates cell_culture->seeding pre_incubation Pre-incubation with Test Compound (e.g., Benzbromarone) seeding->pre_incubation uptake Initiate Uptake with [14C]-Uric Acid and Test Compound pre_incubation->uptake stop_wash Stop Reaction and Wash Cells uptake->stop_wash lysis Cell Lysis stop_wash->lysis measurement Measure Radioactivity and Protein Concentration lysis->measurement analysis Data Analysis: Calculate % Inhibition measurement->analysis ic50 IC50 Determination analysis->ic50

Caption: Experimental workflow for determining the IC50 of a urate transport inhibitor.

Conclusion

This comparative guide highlights the significant disparity in the scientific understanding of this compound and benzbromarone. Benzbromarone stands as a well-documented, potent inhibitor of URAT1, with a clearly elucidated mechanism of action and a wealth of supporting experimental data. It continues to be a valuable tool for researchers and a reference compound in the development of new uricosuric agents.

In contrast, this compound is a historical compound for which there is a profound lack of modern pharmacological data. While it was likely used for its uricosuric properties, the absence of information on its specific molecular targets, potency, and safety profile makes it obsolete in the context of modern drug development. The evolution from compounds like this compound to well-characterized drugs like benzbromarone underscores the progress in our ability to design and evaluate targeted therapies for hyperuricemia and gout. For researchers and drug development professionals, the story of these two agents serves as a compelling example of the importance of rigorous mechanistic and quantitative studies in pharmacology.

References

Comparative Hepatotoxicity of Oxycinchophen and its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for drug-induced liver injury (DILI) is a critical aspect of preclinical safety assessment. This guide provides a comparative overview of the hepatotoxicity associated with oxycinchophen and its structural analogues, drawing upon available experimental data and established principles of toxicology.

While direct comparative studies on the hepatotoxicity of this compound and a wide range of its analogues are not extensively available in recent literature, this guide synthesizes information on the parent compound, cinchophen, and discusses the structural modifications that could influence liver toxicity. The experimental protocols and potential signaling pathways detailed herein provide a framework for the preclinical evaluation of this class of compounds.

Quantitative Data on Hepatotoxicity

Due to a lack of recent, direct comparative studies, a comprehensive table of quantitative hepatotoxicity data for this compound and a series of its analogues cannot be compiled from the existing literature. Cinchophen, the parent compound of this compound, was withdrawn from the market due to severe hepatotoxicity, including cases of acute hepatitis and liver failure[1]. Research into its analogues has been limited since then.

For the purpose of guiding future research, the following table outlines the types of quantitative data that should be generated in a comparative hepatotoxicity study of this compound and its analogues.

CompoundCell Line/SystemTime Point(s)IC50 (µM) - Cell ViabilityLDH Leakage (% of Control)Caspase-3/7 Activity (Fold Change)Mitochondrial Membrane Potential (% of Control)Reactive Oxygen Species (ROS) Production (Fold Change)
This compound HepG224h, 48hData to be generatedData to be generatedData to be generatedData to be generatedData to be generated
Primary Human Hepatocytes24h, 48hData to be generatedData to be generatedData to be generatedData to be generatedData to be generated
Analogue 1 HepG224h, 48hData to be generatedData to be generatedData to be generatedData to be generatedData to be generated
Primary Human Hepatocytes24h, 48hData to be generatedData to be generatedData to be generatedData to be generatedData to be generated
Analogue 2 HepG224h, 48hData to be generatedData to be generatedData to be generatedData to be generatedData to be generated
Primary Human Hepatocytes24h, 48hData to be generatedData to be generatedData to be generatedData to be generatedData to be generated
Cinchophen (Reference) HepG224h, 48hData to be generatedData to be generatedData to be generatedData to be generatedData to be generated
Primary Human Hepatocytes24h, 48hData to be generatedData to be generatedData to be generatedData to be generatedData to be generated

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in a comparative hepatotoxicity assessment of this compound and its analogues.

Cell Culture
  • Cell Lines:

    • HepG2 cells: A human hepatoma cell line commonly used for initial toxicity screening.

    • Primary Human Hepatocytes: Considered the gold standard for in vitro hepatotoxicity testing due to their metabolic competence.

  • Culture Conditions:

    • Cells are to be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assays
  • Cell Viability Assay (MTT or a similar colorimetric assay):

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and its analogues for 24 and 48 hours.

    • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) values.

  • Lactate Dehydrogenase (LDH) Leakage Assay:

    • Seed and treat cells as described for the cell viability assay.

    • After the treatment period, collect the cell culture supernatant.

    • Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

    • Express the results as a percentage of the positive control (cells treated with a lysis buffer).

Apoptosis Assay
  • Caspase-3/7 Activity Assay:

    • Seed cells in a 96-well plate and treat them with the test compounds.

    • After incubation, add a luminogenic caspase-3/7 substrate to each well.

    • Incubate at room temperature for 1 hour.

    • Measure the luminescence using a microplate reader.

    • Express the results as fold change relative to the vehicle-treated control.

Mechanistic Assays
  • Mitochondrial Membrane Potential (ΔΨm) Assay:

    • Seed cells in a 96-well black, clear-bottom plate and treat with the compounds.

    • After treatment, incubate the cells with a fluorescent dye that accumulates in healthy mitochondria (e.g., JC-1 or TMRM) according to the manufacturer's protocol.

    • Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.

    • A decrease in fluorescence intensity indicates mitochondrial depolarization.

  • Reactive Oxygen Species (ROS) Production Assay:

    • Seed cells and treat them with the test compounds.

    • After the treatment period, incubate the cells with a fluorescent probe sensitive to ROS (e.g., DCFH-DA).

    • Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.

    • An increase in fluorescence indicates an increase in intracellular ROS levels.

Mandatory Visualizations

Signaling Pathway for Potential this compound-Induced Hepatotoxicity

G cluster_0 Cellular Exposure cluster_1 Metabolic Activation cluster_2 Cellular Stress & Damage cluster_3 Downstream Signaling & Outcome This compound This compound CYP450 Cytochrome P450 Metabolism This compound->CYP450 Reactive_Metabolite Reactive Metabolite (e.g., Quinone-imine) CYP450->Reactive_Metabolite Mitochondrial_Dysfunction Mitochondrial Dysfunction Reactive_Metabolite->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress (ROS) Reactive_Metabolite->Oxidative_Stress Protein_Adducts Protein Adduct Formation Reactive_Metabolite->Protein_Adducts Mitochondrial_Dysfunction->Oxidative_Stress Apoptosis_Induction Apoptosis Mitochondrial_Dysfunction->Apoptosis_Induction JNK_Activation JNK Pathway Activation Oxidative_Stress->JNK_Activation Necrosis Necrosis Protein_Adducts->Necrosis JNK_Activation->Apoptosis_Induction Hepatotoxicity Hepatotoxicity Apoptosis_Induction->Hepatotoxicity Necrosis->Hepatotoxicity G cluster_0 Compound Preparation cluster_1 In Vitro Models cluster_2 Hepatotoxicity Assays cluster_3 Data Analysis & Comparison Compounds This compound & Analogues HepG2 HepG2 Cells Compounds->HepG2 PHH Primary Human Hepatocytes Compounds->PHH Cytotoxicity Cytotoxicity (MTT, LDH) HepG2->Cytotoxicity Apoptosis Apoptosis (Caspase 3/7) HepG2->Apoptosis Mechanistic Mechanistic Assays (ΔΨm, ROS) HepG2->Mechanistic PHH->Cytotoxicity PHH->Apoptosis PHH->Mechanistic Data_Analysis IC50 Calculation & Statistical Analysis Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis Mechanistic->Data_Analysis Comparison Comparative Hepatotoxicity Profile Data_Analysis->Comparison

References

A Comparative Transcriptomic Guide to Drug-Induced Liver Injury: Acetaminophen vs. Oxycinchophen

Author: BenchChem Technical Support Team. Date: November 2025

A comparative transcriptomic analysis between oxycinchophen and acetaminophen toxicity is not currently feasible due to a lack of publicly available data on the transcriptomic effects of this compound. Extensive searches of scientific literature and toxicology databases have revealed no studies that have investigated the gene expression changes induced by this compound. Historical reports confirm that this compound, an antirheumatic agent, was withdrawn from the market due to severe hepatotoxicity, with case studies describing "toxic hepatitis" and "subacute yellow atrophy of the liver"[1][2][3]. However, these observations predate modern transcriptomic technologies, and as such, the molecular mechanisms underlying its toxicity at the gene-expression level remain uncharacterized.

In contrast, acetaminophen (APAP) is one of the most extensively studied hepatotoxins, with a wealth of transcriptomic data available. This guide will therefore provide a comprehensive overview of the transcriptomic analysis of acetaminophen toxicity as a valuable resource for researchers, scientists, and drug development professionals.

Transcriptomic Analysis of Acetaminophen-Induced Hepatotoxicity

Acetaminophen overdose is a leading cause of acute liver failure[4][5]. Transcriptomic studies have been instrumental in elucidating the molecular mechanisms of APAP-induced liver injury, identifying key pathways and potential biomarkers[4].

Mechanism of Acetaminophen Toxicity

At therapeutic doses, acetaminophen is safely metabolized in the liver. However, in an overdose situation, the primary metabolic pathways become saturated, leading to an increased metabolism by cytochrome P450 enzymes (primarily CYP2E1) to a highly reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI)[2][6][7]. NAPQI is detoxified by conjugation with glutathione (GSH). In an overdose, hepatic GSH stores are depleted, allowing NAPQI to bind to cellular proteins, particularly mitochondrial proteins[6][8]. This leads to mitochondrial dysfunction, oxidative stress, and ultimately, necrotic cell death[8].

Key Signaling Pathways in Acetaminophen Toxicity

Several signaling pathways are critically involved in the pathophysiology of APAP-induced liver injury. Transcriptomic analyses have been pivotal in identifying the dysregulation of these pathways.

Acetaminophen_Toxicity_Pathway cluster_Metabolism Acetaminophen Metabolism cluster_Cellular_Stress Cellular Stress & Damage APAP Acetaminophen (High Dose) CYP2E1 CYP2E1 APAP->CYP2E1 NAPQI NAPQI (Toxic Metabolite) CYP2E1->NAPQI GSH_Depletion Glutathione (GSH) Depletion NAPQI->GSH_Depletion Protein_Adducts Protein Adducts NAPQI->Protein_Adducts Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress Oxidative Stress GSH_Depletion->Oxidative_Stress Protein_Adducts->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Oxidative_Stress Necrosis Hepatocyte Necrosis Mitochondrial_Dysfunction->Necrosis JNK_Activation JNK Activation Oxidative_Stress->JNK_Activation JNK_Activation->Mitochondrial_Dysfunction

Figure 1: Simplified signaling pathway of acetaminophen-induced hepatotoxicity.

Quantitative Transcriptomic Data

Transcriptomic studies, typically using microarray or RNA sequencing, have identified a large number of differentially expressed genes (DEGs) in response to acetaminophen overdose. The following table summarizes representative gene expression changes observed in experimental models of APAP-induced liver injury.

Time PointUpregulated GenesDownregulated GenesAssociated PathwaysReference
Early (e.g., 6 hours) Gsta1/2, Gstm1/2 (Glutathione S-transferases), Hmox1 (Heme oxygenase 1), Atf3 (Activating transcription factor 3)Genes involved in fatty acid metabolismOxidative stress response, Nrf2 signaling[9]
Mid (e.g., 24 hours) Il6 (Interleukin 6), Tnf (Tumor necrosis factor), Ccl2 (Chemokine (C-C motif) ligand 2)Genes involved in xenobiotic metabolismInflammatory response, cytokine signaling[10]
Late (e.g., 48-72 hours) Genes involved in cell cycle progression and proliferation (Ccnd1, Myc)Genes related to mature hepatocyte functionLiver regeneration[10]

Experimental Protocols

The following provides a generalized experimental workflow for the transcriptomic analysis of acetaminophen toxicity.

In Vivo Mouse Model of Acetaminophen Hepatotoxicity
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Dosing: Mice are fasted overnight and then administered a single intraperitoneal injection of acetaminophen (e.g., 300 mg/kg) dissolved in warm saline. Control animals receive saline only.

  • Sample Collection: At various time points (e.g., 6, 24, 48 hours) post-injection, mice are euthanized. Blood is collected for serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) analysis to assess liver injury. A portion of the liver is snap-frozen in liquid nitrogen for RNA extraction, and another portion is fixed in formalin for histological analysis.

  • RNA Extraction and Sequencing: Total RNA is extracted from liver tissue using a commercial kit. RNA quality and quantity are assessed. RNA sequencing libraries are prepared and sequenced on a high-throughput sequencing platform.

  • Data Analysis: Raw sequencing reads are processed, aligned to the mouse reference genome, and gene expression levels are quantified. Differential gene expression analysis is performed between acetaminophen-treated and control groups at each time point. Pathway analysis and gene ontology enrichment analysis are conducted to identify significantly altered biological processes.

Experimental_Workflow cluster_InVivo In Vivo Experiment cluster_Analysis Transcriptomic Analysis Animal_Model Mouse Model (e.g., C57BL/6) Dosing Acetaminophen Administration Animal_Model->Dosing Sample_Collection Liver & Blood Collection Dosing->Sample_Collection RNA_Extraction RNA Extraction Sample_Collection->RNA_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Data_Processing Data Processing & Alignment RNA_Seq->Data_Processing DEG_Analysis Differential Gene Expression Analysis Data_Processing->DEG_Analysis Pathway_Analysis Pathway & GO Analysis DEG_Analysis->Pathway_Analysis

Figure 2: A typical experimental workflow for transcriptomic analysis of acetaminophen toxicity.

Conclusion

While a direct transcriptomic comparison between this compound and acetaminophen is not possible due to the absence of data for the former, the extensive research on acetaminophen provides a robust framework for understanding drug-induced liver injury at the molecular level. The transcriptomic signatures of acetaminophen toxicity, characterized by early responses to oxidative stress followed by inflammation and regeneration, offer valuable insights for the development of novel biomarkers and therapeutic interventions. Future research employing transcriptomics to investigate the toxicity of lesser-characterized drugs like this compound would be invaluable in expanding our knowledge of drug-induced hepatotoxicity.

References

Unraveling the Toxicological Profile of Oxycinchophen: An In Vitro and In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A critical examination of oxycinchophen's safety profile reveals a significant gap in publicly available in vitro and in vivo toxicity data. This guide, therefore, provides a framework for researchers, scientists, and drug development professionals on how such a toxicological comparison would be structured and the key experimental data required. Leveraging established methodologies for assessing drug-induced liver injury (DILI), we present a comprehensive overview of the requisite experimental protocols and data interpretation, using hypothetical data to illustrate the comparative analysis.

In Vitro Toxicity Profile: A Cellular Perspective

In vitro assays are crucial for the initial screening of a compound's toxicity, providing insights into its effects at the cellular and subcellular levels. These methods offer a controlled environment to investigate specific mechanisms of toxicity, such as cytotoxicity, mitochondrial dysfunction, and the formation of reactive metabolites.

Experimental Protocols for In Vitro Assessment:

Cell Viability Assays (e.g., MTT, LDH): Primary human hepatocytes or immortalized liver cell lines (e.g., HepG2, HepaRG) are cultured in 96-well plates. The cells are then exposed to a range of this compound concentrations for 24 to 48 hours. Cell viability is assessed by adding MTT reagent, which is converted to formazan by metabolically active cells, or by measuring the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium. The absorbance is measured spectrophotometrically to determine the concentration at which this compound reduces cell viability by 50% (IC50).

Mitochondrial Toxicity Assays: To assess the impact on mitochondrial function, cellular respiration and mitochondrial membrane potential are evaluated. Using techniques like high-resolution respirometry (e.g., Seahorse XF Analyzer), oxygen consumption rates are measured in response to this compound. Fluorescent dyes such as JC-1 or TMRM are used to quantify changes in the mitochondrial membrane potential via flow cytometry or fluorescence microscopy.

Reactive Metabolite Formation: The potential of this compound to form reactive metabolites is investigated using liver microsomes. This compound is incubated with human liver microsomes in the presence of NADPH and trapping agents like glutathione (GSH). The formation of GSH adducts is then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and characterize reactive intermediates.

Hypothetical In Vitro Data for this compound:
Assay TypeEndpointHypothetical Result (this compound)Interpretation
Cell Viability (HepG2) IC50 (µM)75Moderate cytotoxicity in a human liver cell line.
Mitochondrial Function ↓ O2 ConsumptionYes, at concentrations > 50 µMPotential for mitochondrial impairment.
Reactive Metabolites GSH AdductsDetectedIndicates the formation of electrophilic intermediates that can damage cells.

In Vivo Toxicity Profile: A Systemic Evaluation

In vivo studies in animal models are essential to understand the systemic effects of a compound, including its pharmacokinetics, metabolism, and potential for organ damage in a whole organism. These studies can reveal complex toxicological responses that are not apparent in vitro.

Experimental Protocols for In Vivot Assessment:

Acute Toxicity Study: Rodent models (e.g., mice or rats) are administered single, escalating doses of this compound via a relevant route (e.g., oral gavage). Animals are observed for a set period (e.g., 14 days) for clinical signs of toxicity and mortality. At the end of the study, blood is collected for clinical chemistry analysis (e.g., ALT, AST, bilirubin) to assess liver function, and major organs are harvested for histopathological examination.

Sub-chronic Toxicity Study: To evaluate the effects of repeated exposure, animals are administered daily doses of this compound for an extended period (e.g., 28 or 90 days). In addition to the endpoints measured in the acute study, this design allows for the assessment of cumulative toxicity and potential for chronic organ damage.

Hypothetical In Vivo Data for this compound:
Study TypeAnimal ModelKey FindingsInterpretation
Acute Toxicity RatLD50 > 2000 mg/kg. Dose-dependent increases in ALT and AST at doses ≥ 500 mg/kg.Low acute toxicity, but evidence of liver injury at higher doses.
Sub-chronic Toxicity MouseMild to moderate centrilobular necrosis and inflammation in the liver at doses ≥ 100 mg/kg/day.Repeated exposure to this compound may lead to significant liver damage.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows involved in toxicity assessment, the following diagrams provide a visual representation.

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment iv_start Compound Synthesis (this compound) cell_culture Hepatocyte Culture (e.g., HepG2) iv_start->cell_culture assays Cytotoxicity Assays (MTT, LDH) cell_culture->assays mito_tox Mitochondrial Toxicity cell_culture->mito_tox rm_formation Reactive Metabolite Screening cell_culture->rm_formation iv_data In Vitro Data Analysis assays->iv_data mito_tox->iv_data rm_formation->iv_data ivv_data In Vivo Data Analysis iv_data->ivv_data Inform In Vivo Study Design animal_model Animal Model (e.g., Rat) dosing Dosing Regimen (Acute/Sub-chronic) animal_model->dosing observation Clinical Observation dosing->observation blood_collection Blood Collection (Clinical Chemistry) observation->blood_collection histopathology Histopathology blood_collection->histopathology histopathology->ivv_data

A generalized workflow for in vitro and in vivo toxicity assessment.

signaling_pathway cluster_cell Hepatocyte cluster_mitochondrion Mitochondrion drug This compound metabolism Metabolism (CYP450) drug->metabolism rm Reactive Metabolites metabolism->rm mp Mitochondrial PTP Opening rm->mp stress Oxidative Stress rm->stress ros ↑ ROS mp->ros atp ↓ ATP mp->atp ros->stress necrosis Necrosis atp->necrosis apoptosis Apoptosis stress->apoptosis

A hypothetical signaling pathway for this compound-induced hepatotoxicity.

Conclusion: A Complementary Approach to Safety Assessment

The comparison of in vitro and in vivo toxicity profiles is fundamental to a comprehensive understanding of a drug candidate's safety. While in vitro assays offer rapid, mechanistic insights, in vivo studies provide the context of a whole biological system. In the case of this compound, the absence of specific public data highlights the need for rigorous toxicological evaluation. The methodologies and illustrative data presented in this guide provide a roadmap for such an assessment, emphasizing the importance of a multi-faceted approach to ensure drug safety. Further research is imperative to definitively characterize the toxicological profile of this compound.

Safety Operating Guide

Personal protective equipment for handling Oxycinchophen

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Oxycinchophen

Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The following guidance is based on general safety protocols for handling potentially hazardous chemical compounds in a laboratory setting. Researchers should always conduct a thorough risk assessment before beginning work and consult with their institution's Environmental Health and Safety (EHS) department.

This guide provides essential safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The procedural, step-by-step guidance is designed to answer specific operational questions and build a foundation of trust in laboratory safety.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure risk. The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being performed.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile gloves).To prevent skin contact. Glove compatibility with the specific chemical should be confirmed.
Eye Protection Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standard.To protect eyes from splashes or aerosols.
Face Protection Face shield worn over safety glasses.Recommended when there is a significant risk of splashing or explosion.
Body Protection A laboratory coat (Nomex® or equivalent is recommended).To protect skin and personal clothing from contamination.
Footwear Closed-toe and closed-heel shoes.To protect feet from spills.
Respiratory Protection A NIOSH-approved respirator may be required if engineering controls are insufficient or during spill cleanup.To prevent inhalation of dust or aerosols. The type of respirator should be selected based on the potential exposure.
Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Wear appropriate PPE, including chemical-resistant gloves, when unpacking.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • The storage container should be clearly labeled.

2. Handling and Use:

  • All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Before use, ensure all necessary PPE is donned correctly.

  • Avoid the generation of dust and aerosols.

  • Wash hands thoroughly after handling, even if gloves were worn.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Alert laboratory personnel and the EHS department.

  • Don appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.

  • Use an appropriate absorbent material for liquid spills or carefully sweep up solid material.

  • Collect all contaminated materials in a sealed, labeled container for proper disposal.

4. Disposal:

  • All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Follow your institution's specific procedures for hazardous waste pickup and disposal. If no specific instructions are available, you can follow the FDA guidelines for disposing of most medicines in your trash at home by removing the drug from its original container, mixing it with an unappealing substance such as dirt, cat litter, or used coffee grounds, placing the mixture in a sealed plastic bag, and then throwing the container in your trash.

Emergency Procedures

Eye Contact:

  • Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Seek immediate medical attention.

Skin Contact:

  • Remove contaminated clothing.

  • Flush the affected skin with plenty of water for at least 15 minutes.

  • Seek medical attention if irritation develops or persists.

Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

Ingestion:

  • Do NOT induce vomiting.

  • If the person is conscious, rinse their mouth with water.

  • Seek immediate medical attention.

Visualizing the Handling Workflow

The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Proceed Chemical Fume Hood Chemical Fume Hood Don PPE->Chemical Fume Hood Enter Hood Experimentation Experimentation Chemical Fume Hood->Experimentation Begin Work Decontaminate Workspace Decontaminate Workspace Experimentation->Decontaminate Workspace Complete Work Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Clean Area Waste Disposal Waste Disposal Doff PPE->Waste Disposal Dispose PPE Wash Hands Wash Hands Waste Disposal->Wash Hands Final Step

Caption: Standard operational workflow for handling this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxycinchophen
Reactant of Route 2
Oxycinchophen

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.